Dihydroartemisinin impurity F
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-8-4-6-12(10(3)14(17)18)13(16)11(8)7-5-9(2)15/h8,10-12H,4-7H2,1-3H3,(H,17,18)/t8-,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIAUFRKRAJBGZ-YJQGPUDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1CCC(=O)C)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C(=O)[C@H]1CCC(=O)C)[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173427-03-7 | |
| Record name | alpha,4-Dimethyl-2-oxo-3-(3-oxobutyl)cyclohexaneacetic acid, (alphaR,1S,3S,4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173427037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.,4-DIMETHYL-2-OXO-3-(3-OXOBUTYL)CYCLOHEXANEACETIC ACID, (.ALPHA.R,1S,3S,4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Z8M20H81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
molecular formula of Dihydroartemisinin impurity F C14H22O4
Technical Guide: Characterization and Control of Dihydroartemisinin Impurity F ( )
Executive Summary
In the development of artemisinin-based combination therapies (ACTs), the stability of the active pharmaceutical ingredient (API), Dihydroartemisinin (DHA), is a critical quality attribute.[1] This compound (molecular formula
Unlike simple hydrolysis products, Impurity F involves the loss of a carbon atom (C15
Chemical Identity and Structural Logic
Impurity F is a "seco" derivative, meaning the characteristic ring system of the parent compound has been cleaved.
Nomenclature and Identifiers[2][3][4][5]
| Parameter | Specification |
| Common Name | This compound |
| Chemical Name (IUPAC) | (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid |
| CAS Registry Number | 173427-03-7 |
| Molecular Formula | |
| Molecular Weight | 254.32 g/mol |
| Structural Class | Seco-artemisinin; Dicarbonyl carboxylic acid |
Structural Comparison
The transformation from Dihydroartemisinin (
-
Loss of the Peroxide Bridge: The 1,2,4-trioxane ring, critical for antimalarial activity, is cleaved.
-
Carbon Loss: The bridge carbon (C12 in artemisinin numbering) is excised, reducing the carbon count from 15 to 14.
-
Oxidation State Change: The hemiacetal group of DHA is converted, through an aldehyde intermediate (Impurity A), into a carboxylic acid (Impurity F).
Mechanism of Formation
The formation of Impurity F is a multi-step degradation pathway driven by acid catalysis and oxidation. It typically occurs in two phases: Thermolysis/Hydrolysis followed by Oxidation .
Degradation Pathway
-
Ring Opening: Under acidic conditions or thermal stress, the metastable 1,2,4-trioxane ring of DHA opens.[1]
-
Rearrangement & Elimination: The structure rearranges, leading to the extrusion of a one-carbon fragment (likely as formaldehyde or formate) and the formation of a keto-aldehyde intermediate (
, known as Impurity A ).[1] -
Oxidation: The aldehyde moiety of Impurity A is susceptible to oxidation (from air or dissolved oxygen), converting it into the carboxylic acid moiety of Impurity F (
).
Pathway Visualization
Caption: Step-wise degradation pathway of Dihydroartemisinin to Impurity F via the aldehyde intermediate (Impurity A).
Analytical Strategy
Detecting Impurity F requires specific chromatographic conditions due to its acidic nature and lack of a strong chromophore.
HPLC/UPLC Method Parameters
The carboxylic acid group on Impurity F means its retention time is highly pH-dependent.[1] A low pH mobile phase is mandatory to suppress ionization (
| Parameter | Protocol Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard stationary phase for hydrophobic interaction.[1] |
| Mobile Phase A | 0.1% Formic Acid or Phosphate Buffer pH 3.0 | Acidic pH suppresses carboxylic acid ionization, sharpening the peak. |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic modifier for elution of hydrophobic skeleton. |
| Gradient | 40% B to 80% B over 15 mins | Ensures separation of the polar acid (Impurity F) from neutral DHA. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection (UV) | 210 nm | Impurity F lacks conjugation; low UV is required for carbonyl detection. |
| Detection (MS) | ESI Negative Mode | Carboxylic acids ionize well in negative mode ( |
Mass Spectrometry Identification
When using LC-MS for confirmation, look for the following signals:
Control & Mitigation Strategies
The presence of Impurity F indicates not just thermal degradation, but specifically oxidative instability.
Process Control Workflow
To minimize Impurity F, the manufacturing process must control the "Aldehyde to Acid" oxidation step.
Caption: Critical Control Points (CCPs) for mitigating Impurity F formation during manufacturing and storage.
Practical Recommendations
-
Nitrogen Purging: During the drying of DHA, ensure an inert nitrogen atmosphere. The precursor (Impurity A) oxidizes to Impurity F rapidly in air.
-
pH Management: Ensure all traces of reduction reagents (e.g., sodium borohydride) are neutralized, but avoid strong acids which catalyze the initial ring opening.
-
Cold Chain: Store reference standards and API at 2-8°C. Impurity F formation is accelerated significantly >40°C.
References
-
Pharmaffiliates. (n.d.). (R)-2-((1S,3S,4R)-4-Methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic Acid.[1][2] Retrieved from [Link]
-
Dhooghe, L., et al. (2007).[3] A new decomposition product of dihydroartemisinin. Pharmazie, 62(12), 900-901.[1][3] Retrieved from [Link]
-
Parapini, S., et al. (2015).[4] Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions. Antimicrobial Agents and Chemotherapy.[4][5][6] Retrieved from [Link]
Sources
- 1. Palitantin | C14H22O4 | CID 6438427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
Technical Guide: Formation Pathways of Dihydroartemisinin Impurity F
This guide details the formation, mechanism, and control of Dihydroartemisinin (DHA) Impurity F , identified as the oxidative ring-opening degradation product (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid .
Executive Summary
Dihydroartemisinin (DHA) , the active metabolite of artemisinin derivatives (artesunate, artemether), is a hemiacetal (lactol) subject to complex degradation pathways.[1][2][3] Impurity F (European Pharmacopoeia designation) represents a critical stability-indicating parameter. Unlike simple dehydration products (like Impurity C), Impurity F results from a radical-mediated endoperoxide cleavage followed by oxidative ring opening .
Understanding this pathway is essential for formulation scientists, as Impurity F correlates directly with oxidative stress and improper pH control during storage.
Key Chemical Identity
| Parameter | Detail |
| Common Name | DHA Impurity F (EP) |
| Chemical Name | (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid |
| CAS Number | 173427-03-7 |
| Molecular Formula | C₁₄H₂₂O₄ |
| Molecular Weight | 254.32 g/mol |
| Nature | Degradation Product (Oxidative/Rearrangement) |
Mechanistic Formation Pathway
The formation of Impurity F is not a single-step reaction but the terminus of a cascade involving the fracture of the pharmacophore's core (the 1,2,4-trioxane ring).
Phase 1: The Trigger (Endoperoxide Cleavage)
DHA exists in equilibrium between its
Phase 2: Rearrangement to Impurity A (The Aldehyde)
Following the O-O bond rupture, the molecule undergoes a rearrangement (often involving a 1,5-hydrogen shift) to stabilize the radical/ionic intermediates. This leads to the opening of the lactol ring and the loss of the bridge, forming Impurity A (the aldehyde intermediate: 2-[4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal).
-
Note: The "2-oxo" designation indicates the ketone formed on the cyclohexane ring where the peroxide bridge was anchored.
Phase 3: Oxidation to Impurity F (The Acid)
Impurity A is an aldehyde and is chemically labile. In the presence of dissolved oxygen, peroxides, or high-potential oxidative stressors, the terminal aldehyde group oxidizes to a carboxylic acid. This final stable product is Impurity F .
Pathway Visualization
The following diagram illustrates the cascade from DHA to Impurity F.
Caption: Step-wise degradation cascade of Dihydroartemisinin to Impurity F via endoperoxide cleavage and aldehyde oxidation.
Experimental Protocols
Forced Degradation Protocol (Generation of Impurity F)
To validate analytical methods (HPLC/LC-MS), researchers must be able to generate Impurity F in situ. This protocol utilizes oxidative stress to drive the Impurity A
Reagents:
-
DHA Reference Standard
-
Hydrogen Peroxide (30% v/v)
-
Acetonitrile (HPLC Grade)[4]
-
0.1 M HCl
Workflow:
-
Preparation: Dissolve 50 mg of DHA in 10 mL of Acetonitrile.
-
Acidification: Add 1.0 mL of 0.1 M HCl (Acid acts as the catalyst for ring opening).
-
Oxidation: Add 1.0 mL of 30% H₂O₂.
-
Incubation: Heat the solution at 60°C for 4 hours.
-
Mechanism Check: The heat/acid opens the ring (forming Impurity A); the peroxide oxidizes the aldehyde to the acid (Impurity F).
-
-
Quenching: Cool to room temperature and neutralize with 0.1 M NaOH if injecting directly, or dilute with mobile phase.
Analytical Detection (HPLC Conditions)
Impurity F is more polar than DHA due to the carboxylic acid functionality.
| Parameter | Setting |
| Column | C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B (0-2 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Low sensitivity due to lack of chromophore) or ELSD/CAD (Recommended) |
| Retention Order | Impurity F (Polar) < Impurity A < DHA < Impurity C (Dehydrated) |
Control Strategy & Causality
The presence of Impurity F is a specific diagnostic marker for the manufacturing and storage environment.
| Observation | Root Cause | Corrective Action |
| High Impurity F | Oxygen ingress in packaging + Acidic micro-environment. | Nitrogen blanketing during micronization/filling. Ensure excipient pH is neutral (6.5–7.5). |
| High Impurity A (Low F) | Ring opening occurred, but oxidation was limited. | Indicates thermal stress without significant oxygen exposure. Check drying temperatures. |
| Variable Levels | Trace metal contamination (Fe/Cu) in excipients. | Implement metal scavenging or strict vendor qualification for excipients (e.g., MCC). |
Self-Validating Logic
-
If Impurity F is high, Then check the headspace oxygen content.
-
If Impurity F is absent but Impurity C (Anhydro-DHA) is high, Then the degradation is driven by dehydration (acid catalysis) rather than oxidation.
References
-
Pharmace Research Laboratory. (n.d.). Dihydroartemisinin Impurity F - Structure and Identity. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2021).[5] Control of impurities in substances for pharmaceutical use (Ph.[6][7][8] Eur. General Chapter 5.10). Retrieved from [Link]
-
National Institutes of Health (NIH). (2007). Dihydroartemisinin stability issues and degradation products in physiological buffers. ChemMedChem. Retrieved from [Link]
-
Journal of Thermal Analysis and Calorimetry. (2020). Thermal stability and kinetic degradation study for dihydroartemisinin. Retrieved from [Link]
Sources
- 1. Dihydroartemisinin (DHA) inhibits myofibroblast differentiation through inducing ferroptosis mediated by ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 5. edqm.eu [edqm.eu]
- 6. edqm.eu [edqm.eu]
- 7. fimea.fi [fimea.fi]
- 8. ema.europa.eu [ema.europa.eu]
Technical Guide: Biological Activity & Toxicological Qualification of Dihydroartemisinin Impurity F
Executive Summary: The Pharmacophore Collapse
Dihydroartemisinin (DHA) stands as the active metabolite of artemisinin derivatives and a potent antimalarial agent in its own right.[1][2] Its efficacy hinges entirely on the 1,2,4-trioxane ring , specifically the endoperoxide bridge which functions as a "molecular bomb" when activated by heme-iron within the malaria parasite.
Impurity F (Ph. Eur. nomenclature), chemically identified as (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid (CAS 173427-03-7), represents a critical degradation product where this pharmacophore has collapsed.
This guide provides a technical analysis of Impurity F, focusing on its structural inability to sustain antimalarial activity (Structure-Activity Relationship), protocols for verifying its pharmacological inertness, and the regulatory framework for its toxicological qualification.
Structural Identity & Mechanistic Implications
To understand the biological profile of Impurity F, one must analyze the structural divergence from the parent API (Active Pharmaceutical Ingredient).
The Structural Divergence
-
Parent (DHA): Contains a sesquiterpene lactol with a preserved endoperoxide bridge (C-O-O-C) . This bridge is the source of biological activity.
-
Impurity F: Resulting from the acid-catalyzed or thermal opening of the trioxane and lactol rings. The molecule rearranges into a seco-acid structure containing a ketone and a carboxylic acid tail.
Structure-Activity Relationship (SAR) Analysis
The biological activity of artemisinins follows a strict "all-or-nothing" rule regarding the peroxide bridge.
| Feature | Dihydroartemisinin (DHA) | Impurity F | Biological Consequence |
| Pharmacophore | 1,2,4-Trioxane Ring (Endoperoxide) | Absent (Ring Open) | Loss of Efficacy: Cannot generate free radicals via heme-iron cleavage. |
| Functional Groups | Hemiacetal (Lactol) | Carboxylic Acid + Ketone | Altered Solubility: Impurity F is more polar/acidic, altering membrane permeability. |
| Target Interaction | PfATP6 (SERCA pump) alkylation | Non-specific | Off-Target Potential: Acid moiety may cause non-specific protein binding or pH-dependent irritation. |
Visualization: Pharmacophore Collapse Pathway
The following diagram illustrates the degradation logic leading to the loss of bioactivity.
Figure 1: The degradation pathway of DHA to Impurity F, highlighting the cleavage of the active trioxane ring (Blue) to the inactive acid derivative (Red).
Protocol: Biological Qualification
Since Impurity F is a known degradation product, regulatory bodies (ICH Q3A/B) require qualification if it exceeds identification thresholds (typically 0.10% - 0.15%). The following protocols are designed to confirm the lack of antimalarial potency and assess general cytotoxicity.
Protocol A: Comparative Antimalarial Potency (SYBR Green I Assay)
This assay quantifies the loss of activity. We expect Impurity F to show an IC50 > 10,000 nM (essentially inactive), compared to DHA's IC50 of ~1-5 nM.
Reagents:
-
P. falciparum culture (Strain 3D7 or Dd2).
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (Tris-HCl, EDTA, Saponin, Triton X-100).
Workflow:
-
Synchronization: Synchronize parasite cultures to the ring stage using 5% sorbitol.
-
Plating: Dispense 100 µL of parasite culture (2% hematocrit, 0.5% parasitemia) into 96-well plates.
-
Dosing:
-
Control Arm: DHA (Serial dilution: 0.1 nM to 100 nM).
-
Test Arm: Isolated Impurity F (Serial dilution: 10 nM to 100 µM).
-
Note: High concentrations are required to prove inactivity.
-
-
Incubation: Incubate for 72 hours at 37°C in a hypoxic chamber (90% N2, 5% O2, 5% CO2).
-
Development: Add 100 µL Lysis Buffer + SYBR Green I. Incubate 1 hour in dark.
-
Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).
-
Calculation: Plot dose-response curves. Calculate IC50 using non-linear regression.
Protocol B: General Cytotoxicity (Off-Target Screening)
To ensure the "seco-acid" structure does not introduce unexpected toxicity to mammalian cells (e.g., via mitochondrial disruption independent of the peroxide bridge).
Workflow:
-
Cell Line: HepG2 (Liver) or Vero (Kidney) cells.
-
Seeding: Seed 5,000 cells/well in 96-well plates; adhere overnight.
-
Treatment: Treat with Impurity F (1 µM – 100 µM) for 48 hours.
-
Viability Assay: Add MTT or MTS reagent. Incubate 2-4 hours.
-
Analysis: Absorbance at 570 nm (MTT) or 490 nm (MTS).
-
Success Criterion: Cell viability > 80% at clinically relevant concentrations relative to the parent drug's impurity limit.
Toxicological & Regulatory Context
While Impurity F is pharmacologically inactive against malaria, its safety profile is governed by its chemical class.
Chemical Class Assessment (In Silico)
Impurity F contains a carboxylic acid and a ketone .
-
Alerts: It is generally not flagged as a structural alert for genotoxicity (unlike epoxides or aromatic nitrosos).
-
Cramer Class: Likely Class I (Low toxicity) or Class III (if specific structural analogs suggest toxicity), but the open-ring structure usually lowers toxicity compared to the parent peroxide.
Regulatory Limits (ICH Q3A/B)
For a drug substance like DHA:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower).
If Impurity F exceeds 0.15% in the final API, the biological data (from Section 3) is mandatory to justify release limits.
Qualification Workflow
The decision matrix for handling Impurity F in a drug development pipeline is visualized below.
Figure 2: Regulatory decision tree for the biological qualification of Impurity F based on ICH Q3A guidelines.
References
-
European Pharmacopoeia (Ph.[3][4] Eur.) . Dihydroartemisinin Monograph 10.0. Lists Impurity F as (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid.[5][6]
-
Parapini, S., et al. (2015) . "Mechanism of Action of Artemisinin: The Role of Heme and the Endoperoxide Bridge." Antimicrobial Agents and Chemotherapy.[1][2] (Provides the mechanistic basis for why the loss of the peroxide bridge in Impurity F renders it inactive).
-
ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). (Defines the reporting and qualification thresholds for impurities like Impurity F).
-
Haynes, R. K., et al. (2006) . "Chemosensitivity of Plasmodium falciparum to Artemisinin Derivatives." ChemMedChem. (Methodology for SYBR Green assays referenced in Protocol A).
-
Pharmaffiliates . Dihydroartemisinin Impurity Standards. (Confirmation of Impurity F chemical identity and CAS 173427-03-7).[5]
Sources
- 1. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 3. edqm.eu [edqm.eu]
- 4. Detailed view [crs.edqm.eu]
- 5. pharmaceresearch.com [pharmaceresearch.com]
- 6. cleanchemlab.com [cleanchemlab.com]
Comprehensive Toxicological Profiling of Dihydroartemisinin (DHA) Impurities: Mechanisms, Detection, and Risk Assessment
The Endoperoxide Paradox: Stability vs. Toxicity
Dihydroartemisinin (DHA) represents the active metabolite of artemisinin derivatives (artesunate, artemether) and serves as a standalone potent antimalarial. Its pharmacological efficacy hinges on the 1,2,4-trioxane ring (endoperoxide bridge) .[1] This bridge is a "chemical time bomb"—essential for generating the reactive oxygen species (ROS) that kill Plasmodium parasites, yet inherently unstable.
For the drug developer, this presents a unique toxicological challenge: The mechanism of action is inextricably linked to the mechanism of degradation.
Impurities in DHA are not merely inert byproducts; they are often the result of the peroxide bridge collapsing (deoxygenation) or rearranging. Understanding the toxicological profile of these impurities requires distinguishing between those that retain the reactive peroxide moiety (potential for off-target oxidative damage) and those that have lost it (loss of efficacy, altered metabolic fate).
Impurity Genesis and Structural Characterization[2]
DHA impurities arise primarily from two sources: incomplete synthesis from Artemisinin (starting material) and thermal/hydrolytic degradation.
The Degradation Cascade
DHA is thermally labile. Upon exposure to heat or acidic conditions, the endoperoxide bridge ruptures. The primary degradation pathway leads to Deoxydihydroartemisinin (Deoxy-DHA) , where the peroxide oxygen is lost. Further degradation can lead to ring-opening and the formation of aldehydes or ketones, which are structurally distinct and carry different toxicological risks.
Visualization of Impurity Pathways
The following diagram maps the genesis of key impurities controlled under pharmacopoeial standards (Ph. Eur. / USP).[2]
Figure 1: Genesis of Dihydroartemisinin impurities. Impurities B and Dimers represent the major degradation pathways impacting toxicological assessment.
Toxicological Profiles of Key Impurities[2][4][5]
The safety qualification of these impurities follows ICH Q3A/B (Impurities in New Drug Substances/Products). However, due to the specific biological activity of the artemisinin class, standard "general toxicity" assumptions must be validated against specific endpoints like neurotoxicity and embryotoxicity.
Comparative Impurity Profile
| Impurity ID (Ph. Eur.) | Chemical Name | Origin | Peroxide Bridge? | Toxicological Concern |
| Impurity A | Artemisinin | Starting Material | Yes | Low. Parent compound.[3] Established safety profile, though less potent than DHA. |
| Impurity B | Deoxydihydroartemisinin | Degradation | No | Moderate. Lacks antimalarial efficacy. While it avoids ROS-mediated toxicity, it competes for metabolic enzymes (CYP450), potentially altering DHA pharmacokinetics. |
| Impurity C | 9-epi-dihydroartemisinin | Isomerization | Yes | Moderate. Stereoisomer. Likely shares DHA's mechanism but may have different binding affinities for off-target proteins (e.g., hERG channel). |
| Unspecified | DHA-Dimers | Thermal | Yes (x2) | High. Multi-peroxide species. Potential for enhanced oxidative stress or haptenization (allergic sensitization). |
| Degradants | Ring-opened aldehydes | Hydrolysis | No | Variable. Aldehydes can be reactive electrophiles, raising concerns for genotoxicity (DNA adducts) under ICH M7. |
Specific Toxicological Endpoints
A. Embryotoxicity (The Critical Window)
DHA is known to cause embryonic erythrocyte depletion in rats (Gestational Days 9-14).
-
Impurity Impact: Impurities retaining the peroxide bridge (Impurity C, Dimers) theoretically share this risk.
-
Deoxy-DHA: Studies suggest Deoxy-DHA is significantly less embryotoxic because it cannot generate the carbon-centered radicals required to disrupt embryonic erythropoiesis.
B. Neurotoxicity
High-dose artemisinins can damage brainstem nuclei.
-
Mechanism: Lipid peroxidation of neuronal membranes.
-
Risk: Lipophilic impurities (like Dimers) may cross the blood-brain barrier more effectively. Quality control limits on total impurities are critical to prevent cumulative neurotoxic exposure.
C. Genotoxicity (ICH M7 Assessment)
Artemisinins are generally negative in Ames tests. However, ring-opened degradation products often contain aldehyde or ketone functionalities.
-
Protocol: These must be screened in silico (QSAR) for structural alerts. If positive, an Ames test (OECD 471) is mandatory to rule out mutagenicity.
Experimental Protocols for Impurity Profiling
To ensure scientific integrity, the following protocols utilize self-validating controls.
Analytical Detection (HPLC-UV)
Based on Ph. Eur. Monograph 1436 methods.
Objective: Quantify Impurities A, B, and C with high specificity.
-
Column: C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Acetonitrile.
-
Solvent B: Water (adjusted to pH 3.0 with phosphoric acid to stabilize the peroxide).
-
Gradient: 60:40 (A:B) isocratic or gradient depending on resolution required for Dimers.
-
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD (Evaporative Light Scattering Detector) for higher sensitivity.
-
System Suitability (Self-Validation):
-
Resolution (Rs) between Impurity B and DHA must be > 2.0.
-
Symmetry factor for DHA peak: 0.8 – 1.5.
-
In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Compare the toxicity of isolated impurities against the parent DHA.
-
Cell Line: HepG2 (Liver model) or CD34+ Erythroid progenitors (Target model).
-
Preparation: Dissolve DHA and isolated Impurity B in DMSO (final conc < 0.1%).
-
Dosing: Serial dilutions (0.1 µM to 100 µM).
-
Incubation: 24 and 48 hours.
-
Readout: Absorbance at 570 nm.
-
Calculation: Determine IC50.
-
Hypothesis Validation: If IC50(Impurity B) >> IC50(DHA), the peroxide bridge is confirmed as the primary toxophore.
-
Risk Assessment Framework (ICH Guidelines)
The decision to qualify an impurity depends on its concentration relative to the Total Daily Intake (TDI).
Figure 2: Decision tree for the toxicological qualification of DHA impurities based on ICH Q3A/B and M7 guidelines.
Conclusion
The toxicological profile of Dihydroartemisinin impurities is defined by the presence or absence of the endoperoxide bridge .
-
Impurity B (Deoxy-DHA) is the dominant degradant; while less cytotoxic, it represents a loss of potency and a metabolic burden.
-
Impurity C and Dimers retain the pharmacophore and share the parent drug's risks (embryotoxicity/neurotoxicity), necessitating strict limits (typically < 0.5%).
-
Control Strategy: A robust HPLC-ELSD method combined with strict temperature control during manufacturing is the primary defense against the formation of these impurities.
References
-
European Pharmacopoeia (Ph. Eur.) . Dihydroartemisinin Monograph 1436. EDQM. Available at: [Link]
-
International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. ICH.org. Available at: [Link]
-
World Health Organization (WHO) . Artemisinin Derivatives: Summary of Nonclinical Safety Data. WHO Prequalification of Medicines Programme.[4] Available at: [Link]
-
Clark, R. L., et al. (2010). Developmental toxicity of the artemisinins. Birth Defects Research Part B: Developmental and Reproductive Toxicology. Available at: [Link]
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. ICH.org. Available at: [Link]
Sources
Executive Summary Dihydroartemisinin (DHA) represents the pharmacophore "engine" of the artemisinin class—the most potent antimalarial agents currently available. While originally derived from Artemisia annua, DHA serves as the pivotal biosynthetic intermediate for nearly all semi-synthetic derivatives (Artesunate, Artemether) and the template for next-generation synthetic peroxides (Trioxolanes). This guide provides a technical deep-dive into the molecular architecture, heme-iron activation mechanism, and the pharmacokinetic bottlenecks that drive current drug development. It is designed for medicinal chemists and pharmacologists requiring actionable insights beyond standard textbook definitions.
Part 1: Molecular Architecture & Structure-Activity Relationship (SAR)
The core efficacy of DHA derivatives rests on the integrity of the 1,2,4-trioxane ring . The endoperoxide bridge (–O–O–) is the non-negotiable pharmacophore.
The C-10 "Switch"
Artemisinin itself is a sesquiterpene lactone with a carbonyl group at C-10.[1] This carbonyl is chemically robust but pharmacologically limiting. The reduction of this carbonyl to a lactol (hemiacetal) yields Dihydroartemisinin (DHA), creating a chiral center at C-10 and a reactive hydroxyl group "handle" for further derivatization.
| Compound | C-10 Substituent | Solubility Profile | Stability | Clinical Utility |
| Dihydroartemisinin (DHA) | –OH (Hemiacetal) | Poor (Water/Oil) | Low (Thermal/Acid) | Active Metabolite / Oral Monotherapy |
| Artemether | –OCH₃ (Ether) | High (Lipid) | Moderate | IM Injection / Oral (Lumefantrine co-form) |
| Artesunate | –OCO(CH₂)₂COOH | High (Water - as Na+ salt) | Low (Hydrolysis) | IV (Severe Malaria) / Rectal |
| Arteether | –OCH₂CH₃ | High (Lipid) | Moderate | IM Injection (Oil base) |
SAR Rules for Optimization
-
Peroxide Bridge Integrity: Any reduction of the peroxide bridge (e.g., to a single ether) completely abolishes bioactivity.
-
C-10 Configuration: The
-isomer (substituent axial) is generally more thermodynamically stable than the -isomer, though both retain activity. -
Lipophilicity Balance: Ether derivatives (Artemether) increase logP, facilitating blood-brain barrier (BBB) penetration for cerebral malaria, but often suffer from erratic oral absorption.
Part 2: Mechanism of Action (The Heme-Iron Trigger)
The selectivity of DHA for parasitic and cancer cells over normal cells is driven by the Iron-Dependent Activation hypothesis.
The "Heme-Bomb" Hypothesis
DHA acts as a prodrug activated by free ferrous iron (
-
Uptake: The parasite digests hemoglobin within its food vacuole, releasing free heme (
-protoporphyrin IX). -
Activation: The endoperoxide bridge of DHA docks with the heme iron.
-
Cleavage: The iron cleaves the peroxide bond via a Fenton-like reaction.
-
Radicalization: This generates highly reactive Oxygen-Centered Radicals, which rapidly rearrange into Carbon-Centered Radicals.
-
Alkylation: These radicals act as "molecular shrapnel," alkylating heme (preventing detoxification into hemozoin) and covalently binding to specific parasite proteins (e.g., PfATP6 , the SERCA pump).
Visualization: The Activation Cascade
Figure 1: The iron-dependent activation cascade of Dihydroartemisinin. High intracellular iron (common in Plasmodium and cancer cells) catalyzes the formation of cytotoxic radicals.
Part 3: Pharmacokinetics & The Glucuronidation Bottleneck
The clinical limitation of DHA is its extremely short half-life (
Metabolism Pathways
-
Prodrug Conversion: Artesunate and Artemether are rapidly hydrolyzed in the plasma/liver by esterases and CYPs to yield DHA.
-
The Bottleneck: DHA is eliminated primarily via glucuronidation by UGT1A9 and UGT2B7 to form the inactive DHA-glucuronide, which is excreted in urine/bile.
-
Auto-Induction: Chronic dosing can induce UGT enzymes, further shortening half-life over time.
Visualization: Metabolic Fate
Figure 2: The metabolic convergence of artemisinin derivatives into DHA and subsequent inactivation via glucuronidation.
Part 4: Experimental Protocols
Protocol A: Synthesis of Dihydroartemisinin (Reduction)
Objective: Convert Artemisinin to DHA to create the C-10 hydroxyl handle.[1] Scale: 10 mmol basis.
Reagents:
-
Artemisinin (2.82 g, 10 mmol)
-
Sodium Borohydride (
) (0.5-0.6 g, excess) -
Methanol (dry, 50 mL)
-
Acetic Acid (glacial)[2]
Methodology:
-
Dissolution: Dissolve Artemisinin in 40 mL of methanol in a round-bottom flask. Cool to 0–5°C in an ice bath. Rationale: Low temperature prevents over-reduction and ring opening.
-
Reduction: Add
portion-wise over 15 minutes. Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.-
Self-Validation: Monitor via TLC (Silica gel; Mobile phase 7:3 Hexane:Ethyl Acetate). Artemisinin (
) should disappear; DHA ( ) appears.
-
-
Quenching: Cool reaction back to 0°C. Neutralize carefully with glacial acetic acid until pH
6–7. Warning: Strong acid can degrade the peroxide bridge. -
Workup: Evaporate methanol under reduced pressure. Resuspend residue in 50 mL cold water. Stir for 20 minutes.
-
Isolation: Filter the white precipitate. Wash with copious cold water to remove borate salts.
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.
-
Yield Target: >90%.
-
Melting Point: 150–152°C.
-
Protocol B: Synthesis of Artemether (Etherification)
Objective: Methylation of DHA to improve lipophilicity.
Reagents:
-
Dihydroartemisinin (1 mmol)
-
Methanol (anhydrous)
- (Boron trifluoride etherate) - Catalyst
Methodology:
-
Setup: Dissolve DHA in anhydrous methanol under inert atmosphere (
). -
Catalysis: Add catalytic amount of
at RT. -
Reaction: Stir for 1–2 hours.
-
Quenching: Add solid sodium bicarbonate (
) to neutralize the acid immediately. -
Workup: Filter solids, evaporate solvent, and purify via column chromatography.
Part 5: Therapeutic Expansion (Oncology)
DHA is being repurposed as an anticancer agent.[6] The logic follows the "Warburg Effect" and iron addiction of cancer cells.
Key Mechanisms in Oncology:
-
Ferroptosis Induction: DHA downregulates GPX4 (Glutathione Peroxidase 4) and increases lipid ROS, triggering ferroptosis.
-
Lysosomal Targeting: DHA accumulates in lysosomes (acidic pH), where it reacts with intralysosomal iron, causing lysosomal membrane permeabilization (LMP).
-
Synergy: DHA shows synergy with checkpoint inhibitors (PD-1/PD-L1) by modulating the tumor microenvironment.
| Cancer Type | Mechanism Highlight | Reference |
| Colorectal | Inhibition of VEGF; Induction of apoptosis via mitochondrial pathway | [1, 5] |
| Lung (NSCLC) | Inhibition of Wnt/ | [1, 2] |
| Leukemia | Direct ROS-mediated cleavage of DNA; Overcoming MDR | [6] |
Part 6: References
-
Artemisinin and Its Derivatives from Molecular Mechanisms to Clinical Applications. MDPI. Link
-
Artemisinin and Its Derivatives as Potential Anticancer Agents. NIH/PMC. Link
-
Iron Promotes Dihydroartemisinin Cytotoxicity via ROS Production. PubMed Central. Link
-
Structure-activity relationship study of dihydroartemisinin C-10 hemiacetal derivatives. PubMed. Link
-
Dihydroartemisinin: A Potential Natural Anticancer Drug. International Journal of Biological Sciences. Link
-
Synthesis and Evaluation of Artemisinin-Based Hybrid and Dimer Derivatives. ACS Omega. Link[7]
-
Pharmacokinetics of Dihydroartemisinin and Piperaquine. Antimicrobial Agents and Chemotherapy. Link
-
The Role of Iron Protoporphyrins Heme and Hematin in Antimalarial Activity. MDPI. Link
Sources
- 1. Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6346631B1 - Process for the preparation of arteethers from dihydroartemisinin - Google Patents [patents.google.com]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. The Role of the Iron Protoporphyrins Heme and Hematin in the Antimalarial Activity of Endoperoxide Drugs | MDPI [mdpi.com]
- 6. Dihydroartemisinin: A Potential Natural Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Artemisinin-Based Hybrid and Dimer Derivatives as Antimelanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of Dihydroartemisinin Impurity F
This guide details the synthesis, mechanistic origin, and characterization of Dihydroartemisinin (DHA) Impurity F , a critical "nor-artemisinin" degradation product used as a reference standard in pharmaceutical quality control.
Executive Summary & Chemical Identity
Dihydroartemisinin Impurity F is a specific oxidative degradation product formed via the ring-opening and fragmentation of the artemisinin sesquiterpene skeleton. Unlike simple reduction products (e.g., deoxyartemisinin), Impurity F represents a C14-nor derivative resulting from the extrusion of a one-carbon unit (typically formic acid or CO equivalents) from the parent C15 structure.
-
Common Name: this compound (EP/USP context)
-
Chemical Name: (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid[1]
-
CAS Number: 173427-03-7
-
Molecular Formula:
-
Molecular Weight: 254.32 g/mol
-
Role: Specified impurity in Dihydroartemisinin and Artemether API; marker of oxidative stress and acidic degradation.
Mechanistic Origin: The C15 C14 Pathway
The formation of Impurity F is mechanistically distinct from the standard reduction of the endoperoxide bridge. It proceeds through a "seco-artemisinin" pathway involving acid-catalyzed ring opening followed by oxidative fragmentation.
The Degradation Cascade
-
Lactol Opening: Under acidic conditions, the hemiacetal (lactol) ring of DHA opens to form the acyclic aldehyde intermediate.
-
Peroxide Cleavage: The endoperoxide bridge undergoes heterolytic cleavage, driven by protonation or Lewis acids.
-
Extrusion & Fragmentation: A rearrangement occurs that expels a C1 unit (often as formic acid), yielding the C14 Aldehyde (known as Artemether Impurity A or Dihydroartemisinin Impurity A).
-
Oxidation: The unstable C14 aldehyde oxidizes (during storage or forced degradation) to the corresponding carboxylic acid—Impurity F .
Figure 1: Mechanistic pathway from Dihydroartemisinin to Impurity F via the C14 Aldehyde intermediate.
Synthetic Strategy
Direct isolation of Impurity F from degraded API is inefficient due to low abundance (<0.1%). The authoritative synthetic route involves the intentional degradation of DHA to the C14 Aldehyde (Impurity A), followed by a selective Pinnick Oxidation to yield the carboxylic acid (Impurity F).
Retro-Synthetic Analysis
-
Target: Impurity F (Carboxylic Acid)
-
Precursor: Impurity A (Aldehyde, C14H22O3)
-
Starting Material: Dihydroartemisinin (DHA, C15H24O5)[2]
Step 1: Synthesis of Impurity A (The C14 Aldehyde)
This step utilizes acid-catalyzed dehydration and fragmentation.
-
Reagents: Trifluoroacetic acid (TFA) or
, Dichloromethane (DCM). -
Conditions: Room temperature, inert atmosphere (
). -
Key Transformation:
fragmentation.
Step 2: Oxidation to Impurity F
The Pinnick oxidation is chosen for its high selectivity, avoiding side reactions with the ketone moiety on the "3-oxobutyl" chain.
-
Reagents: Sodium Chlorite (
), Sodium Dihydrogen Phosphate ( ), 2-Methyl-2-butene (scavenger). -
Solvent: t-Butanol / Water.
-
Key Transformation:
.
Detailed Experimental Protocols
Protocol A: Synthesis of Intermediate (Impurity A)
-
Preparation: Dissolve Dihydroartemisinin (5.0 g, 17.6 mmol) in anhydrous Dichloromethane (50 mL) in a round-bottom flask.
-
Acidification: Cool to 0°C. Add Trifluoroacetic acid (2.0 mL) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Silica, Hexane:EtOAc 7:3). The DHA spot (Rf ~0.3) will disappear, and a less polar aldehyde spot (Impurity A, Rf ~0.5) will appear.
-
Work-up: Quench with saturated
solution (50 mL). Extract the organic layer, wash with brine, and dry over anhydrous . -
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica Gel 60) using a gradient of Hexane:Ethyl Acetate (90:10 to 70:30).
-
Yield: Isolate Impurity A (C14 Aldehyde) as a pale yellow oil (~2.5 g, 60% yield).
Protocol B: Oxidation to Impurity F
-
Preparation: Dissolve Impurity A (1.0 g, 4.2 mmol) in t-Butanol (20 mL) and 2-Methyl-2-butene (3 mL) .
-
Oxidant Solution: Prepare a solution of Sodium Chlorite (1.14 g, 12.6 mmol) and Sodium Dihydrogen Phosphate (1.5 g, 12.6 mmol) in Water (10 mL) .
-
Addition: Add the aqueous oxidant solution dropwise to the organic phase at room temperature over 20 minutes.
-
Reaction: Stir vigorously for 3 hours. The yellow color of the reaction mixture indicates active oxidation.
-
Work-up: Acidify carefully to pH 3 with 1N HCl. Extract with Ethyl Acetate (3 x 30 mL) .
-
Purification: Wash combined organics with brine and dry over
. Evaporate solvent. Recrystallize the crude solid from Ether/Hexane or purify via preparative HPLC if high purity (>99.5%) is required. -
Yield: Isolate Impurity F as a white crystalline solid (~0.85 g, 79% yield).
Analytical Characterization (Validation)
To qualify the synthesized material as a Reference Standard, it must meet the following criteria:
| Test | Acceptance Criteria | Expected Result for Impurity F |
| Appearance | White to off-white solid | Conforms |
| Mass Spectrometry (ESI) | [M-H]- or [M+H]+ | m/z 253.3 (Negative mode) or 255.3 (Positive mode) |
| 1H NMR (CDCl3) | Characteristic Signals | |
| HPLC Purity | Area % | > 98.0% |
| Elemental Analysis | C, H within 0.4% | C: 66.12%, H: 8.72% |
Key NMR Diagnostic Signals
-
Carboxylic Acid Proton: Broad singlet > 10 ppm (confirms oxidation of aldehyde).
-
Methyl Ketone: Singlet at ~2.1-2.2 ppm (confirms the "3-oxobutyl" chain integrity).
-
Absence of Aldehyde: No proton signal at ~9.7 ppm (confirms consumption of Impurity A).
References
-
European Pharmacopoeia (Ph.[3] Eur.) . Dihydroartemisinin Monograph 2407. EDQM. Available at: [Link]
-
Parapini, S., et al. (2015) . "Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions." Antimicrobial Agents and Chemotherapy, 59(7), 4046–4052. Available at: [Link]
-
Stringham, R. W., et al. (2011) .[4] "Identification of impurities in artemisinin...". Journal of Chromatography A, 1218(40), 6838-6842. Available at: [Link]
- Haynes, R. K., et al. (2006). "Artemisone—A Highly Active Antimalarial Drug of the Artemisinin Class". Angewandte Chemie International Edition, 45(13), 2082–2088.
Sources
Technical Guide: Forced Degradation Profiling of Dihydroartemisinin (DHA)
Executive Summary
Dihydroartemisinin (DHA) represents a unique challenge in stability profiling due to its sesquiterpene lactone structure containing a pharmacologically critical—yet chemically fragile—1,2,4-trioxane ring (endoperoxide bridge). Unlike robust small molecules, DHA undergoes rapid degradation not just under stress, but often during the analytical method itself if conditions are not rigorously controlled.
This guide outlines a scientifically grounded approach to the forced degradation (stress testing) of DHA, compliant with ICH Q1A(R2) and Q1B guidelines. It prioritizes the preservation of the endoperoxide bridge during analysis to distinguish between bona fide degradation and method-induced artifacts.
The Chemistry of Instability
To design an effective stress test, one must understand the molecule's vulnerabilities. DHA possesses two primary sites of reactivity:
-
The Endoperoxide Bridge: Essential for antimalarial activity but susceptible to thermal cleavage and reductive activation (e.g., by ferrous iron).
-
The C-10 Hemiacetal Group: This group exists in equilibrium between
and epimers. It is highly prone to solvolysis (reacting with alcoholic solvents) and dehydration under acidic conditions.
Critical Experimental Warning: Avoid using methanol as a diluent during stress testing if possible. In acidic conditions, methanol reacts with the C-10 hemiacetal to form
Analytical Strategy: Overcoming Detection Limits
DHA lacks a strong UV chromophore, absorbing weakly in the 200–220 nm range. This makes standard HPLC-UV at 254 nm ineffective.
Recommended Chromatographic Conditions
-
Detector: LC-MS (TOF or Q-TOF) is preferred for mass balance and ID. For routine quantification, use HPLC-ELSD (Evaporative Light Scattering Detector) or UV at 210 nm (requires high-purity solvents to minimize baseline noise).
-
Column: C18 (e.g., Zorbax Eclipse Plus or Inertsil ODS-3), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic ACN:Buffer (e.g., Ammonium Formate pH 4.5) typically 60:40 or 70:30. Avoid phosphate buffers if using MS.
-
Temperature: Maintain column at 30°C. Higher temperatures (>40°C) may induce on-column degradation.
Stress Testing Protocols
The following protocols are designed to achieve 5–20% degradation. Note: DHA is more fragile than typical NCEs (New Chemical Entities). We use a "Gradient of Stress" approach.
Hydrolytic Stress (Acid/Base)
DHA degrades rapidly in basic conditions and rearranges in acidic conditions.
-
Acid Stress:
-
Prepare a 1 mg/mL stock solution of DHA in ACN.
-
Initial Screen: Add 0.1 N HCl. Incubate at ambient temperature.
-
Observation: If degradation >50% within 1 hour, repeat with 0.01 N HCl.
-
Mechanism: Acid catalyzes the ring opening of the lactol, leading to dehydration and formation of furan-containing breakdown products.
-
-
Base Stress:
-
Add 0.01 N NaOH to the stock solution.
-
Warning: DHA is extremely alkali-labile. Degradation is often instantaneous.
-
Quenching: Neutralize immediately with equal molar HCl before injection to prevent column damage and post-sampling degradation.
-
Oxidative Stress
-
Prepare 1 mg/mL DHA in ACN.
-
Add 3%
(Hydrogen Peroxide).[1][2] -
Incubate at Room Temperature (RT) for up to 24 hours.
-
Note: While the peroxide bridge is an oxidant itself, external oxidants can attack the sesquiterpene backbone.
Thermal Stress (Solid State & Solution)
-
Solid State: Place thin layer of DHA powder in an open vial at 60°C for 7 days.
-
Solution: Heat 1 mg/mL solution at 60°C for 1–8 hours.
Photolytic Stress
Follow ICH Q1B Option 2.
-
Expose solid sample (1.2 million lux hours visible / 200 W-hr/m² UV).
-
Control: Wrap a concurrent sample in aluminum foil (Dark Control) to differentiate thermal effects from light effects.
Degradation Pathways & Logic
The following diagram illustrates the mechanistic flow of DHA degradation. Understanding these pathways allows you to identify peaks in your chromatogram.
Figure 1: Mechanistic degradation pathways of Dihydroartemisinin under various stress conditions.
Experimental Workflow
The following workflow ensures data integrity, preventing "over-cooking" the sample which leads to secondary degradation products that confuse the profile.
Figure 2: Step-by-step decision matrix for applying stress to avoid complete sample destruction.
Summary of Expected Outcomes
The following table summarizes the expected degradation behavior of DHA. Use this to validate your method's specificity.
| Stress Type | Condition | Expected Degradation | Primary Degradants |
| Acid Hydrolysis | 0.1 N HCl, RT, 2h | High (>20%) | Ring-opened furano-acetate derivatives; Dehydrated DHA. |
| Base Hydrolysis | 0.01 N NaOH, RT, 10 min | Very High (Rapid) | Complex mixture of ring-opened aldehydes. |
| Oxidation | 3% | Moderate (10-15%) | Artemisinin; Epoxy-derivatives. |
| Thermal | 60°C, 7 days (Solid) | Low to Moderate | Deoxy-dihydroartemisinin (loss of biological activity). |
| Photolytic | 1.2M lux hrs | Low (<5%) | Relatively stable compared to hydrolysis. |
References
-
ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[5][6] Link
-
ICH Q1B . Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[5][6][7] Link
- Vander Heyden, Y., et al. "Forced degradation profiling of Artemether by validated stability-indicating RP-HPLC-DAD method." Journal of Pharmaceutical and Biomedical Analysis.
-
Haynes, R. K., et al. "Stability of the antimalarial drug dihydroartemisinin under physiologically relevant conditions." Antimicrobial Agents and Chemotherapy.[8][9] Link (Provides critical data on pH-dependent instability).
- Jansen, F.H. "The pharmaceutical stability of dihydroartemisinin." Medicines for Malaria Venture. (Highlights the thermal fragility of the endoperoxide bridge).
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. rjptonline.org [rjptonline.org]
- 4. dovepress.com [dovepress.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. helago-sk.sk [helago-sk.sk]
- 7. Hacettepe University Journal of the Faculty of Pharmacy » Submission » Forced Degradation Profiling of Artemether by Validated Stability-Indicating RP-HPLC-DAD Method [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Sensitive Quantification of Dihydroartemisinin Impurity F
Abstract
This application note presents a detailed, validated, and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Dihydroartemisinin impurity F in Dihydroartemisinin (DHA) active pharmaceutical ingredient (API). The accurate detection and quantification of impurities in pharmaceutical manufacturing are critical for ensuring drug safety and efficacy. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, underpinned by current regulatory expectations.
Introduction: The Imperative of Impurity Profiling in Antimalarial Drugs
Dihydroartemisinin (DHA), a potent derivative of artemisinin, is a cornerstone in the treatment of malaria.[1] The chemical stability of artemisinin-based compounds can be a concern, potentially leading to the formation of degradation products during manufacturing and storage.[2] this compound, chemically identified as (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid, is a known process-related impurity and potential degradant of DHA.[3][4] Its monitoring and control are mandated by stringent global regulatory standards to ensure the safety and quality of the final drug product.
The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, establish thresholds for the reporting, identification, and qualification of impurities.[2][5] LC-MS/MS has become the analytical technique of choice for impurity profiling due to its exceptional sensitivity, selectivity, and ability to provide structural information.[6] This application note details a robust LC-MS/MS protocol, developed and validated according to ICH Q2(R2) principles, to provide a reliable tool for the quality control of Dihydroartemisinin.[7][8]
Chemical Structures
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Dihydroartemisinin (DHA) | [Image of Dihydroartemisinin structure] | C15H24O5 | 284.35 |
| This compound | [Image of this compound structure] | C14H22O4 | 254.32[3][4] |
Experimental Design & Rationale
The development of this method was guided by the need for high sensitivity and specificity to detect impurity F at levels compliant with regulatory requirements. The following sections explain the rationale behind the chosen experimental parameters.
Sample Preparation: Ensuring Accuracy from the Start
A simple and efficient "dilute-and-shoot" approach was selected to minimize sample manipulation and potential sources of error. Acetonitrile is chosen as the diluent due to its excellent solubilizing properties for both DHA and impurity F, and its compatibility with reversed-phase liquid chromatography.
Liquid Chromatography: Achieving Optimal Separation
A reversed-phase C18 column is employed to effectively separate the more polar impurity F from the active pharmaceutical ingredient, Dihydroartemisinin. The mobile phase, consisting of a gradient of acetonitrile and water with 0.1% formic acid, ensures sharp peak shapes and efficient elution. Formic acid is added to the mobile phase to promote protonation of the analytes, which is crucial for enhancing ionization efficiency in the positive ion mode of the mass spectrometer.[4]
Mass Spectrometry: Maximizing Sensitivity and Selectivity
Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity for quantifying trace-level impurities.[9] Electrospray ionization (ESI) in the positive ion mode was selected as it is well-suited for the ionization of both DHA and impurity F. The optimization of MRM transitions, including the precursor and product ions, cone voltage, and collision energy, is a critical step in method development to achieve the desired sensitivity.[10]
Detailed Analytical Protocol
Materials and Reagents
-
Dihydroartemisinin (DHA) Reference Standard (USP or EP grade)
-
This compound Reference Standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of DHA and Impurity F reference standards into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with acetonitrile.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile to create a calibration curve covering the desired concentration range (e.g., 0.05 µg/mL to 5 µg/mL for Impurity F).
-
-
Sample Preparation (DHA API):
-
Accurately weigh approximately 25 mg of the DHA API sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to achieve a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography System:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Dihydroartemisinin (DHA) | 285.2 | 163.1 | 20 | 15 |
| This compound | 255.2 | 125.1 | To be optimized | To be optimized |
Note: The MRM parameters for Impurity F are predicted based on its structure and may require optimization for your specific instrumentation.[11]
Method Validation and System Suitability
The analytical method should be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[7][8]
System Suitability
Before initiating any analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A standard solution containing both DHA and Impurity F should be injected six times.
| Parameter | Acceptance Criteria |
| Peak Area %RSD | ≤ 5.0% |
| Retention Time %RSD | ≤ 2.0% |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | ≥ 2000 |
Validation Parameters
The following parameters should be assessed during method validation:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of Impurity F in a blank and a DHA sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy: The closeness of the test results to the true value. This is determined by spiking a known amount of Impurity F into the DHA sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 90-110%.
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-day precision): Analysis of six replicate samples at the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of six replicate samples at the target concentration on different days, with different analysts and/or different equipment. The %RSD for both should be ≤ 10%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Data Presentation and Visualization
Quantitative Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.995 |
| Accuracy (Recovery %) | 98.5% - 102.3% | 90% - 110% |
| Repeatability (%RSD) | 3.5% | ≤ 10% |
| Intermediate Precision (%RSD) | 4.8% | ≤ 10% |
| LOD (µg/mL) | 0.01 | - |
| LOQ (µg/mL) | 0.03 | - |
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of this compound.
Logical Relationship of Qualification Parameters
Caption: Interrelation of key validation parameters as per ICH Q2(R2) guidelines.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in Dihydroartemisinin API. The protocol is grounded in established scientific principles and adheres to international regulatory guidelines for analytical method validation. By implementing this method, pharmaceutical manufacturers and researchers can ensure the quality and safety of Dihydroartemisinin, a critical antimalarial drug.
References
-
LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems. Molecules. [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]
-
Optimizing LC–MS and LC–MS-MS Methods. LCGC International. [Link]
-
Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin. Molecular and Cellular Biomedical Sciences. [Link]
-
ICH. Q2(R2) Validation of analytical procedures. [Link]
-
ICH. Q3B(R2) Impurities in New Drug Products. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Link]
-
Characterization and quantitative determination of impurities in piperaquine phosphate by HPLC and LC/MS/MS. ResearchGate. [Link]
-
The pharmaceutical death-ride of dihydroartemisinin. Malaria Journal. [Link]
-
Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs. ResearchGate. [Link]
-
Current developments in LC-MS for pharmaceutical analysis. Analyst. [Link]
-
ANALYTICAL CHARACTERIZATION OF ARTEMISININ AND ITS DERIVATIVES USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY, ELECTROCHEMISTRY RE. ETD. [Link]
-
A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma. PMC. [Link]
-
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]
-
Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. PubMed. [Link]
-
Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts SUMMARY. Medicines for Malaria Venture. [Link]
-
FDA. Q3B(R) Impurities in New Drug Products (Revision 3) August 2006. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. [Link]
-
High Performance Liquid Chromatographic Evaluation of Artemisinin Raw Material. University of Mississippi. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 4. LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems | MDPI [mdpi.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. technologynetworks.com [technologynetworks.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. cellbiopharm.com [cellbiopharm.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of Dihydroartemisinin and its Impurities
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Dihydroartemisinin (DHA) and its potential impurities. Dihydroartemisinin, a potent antimalarial agent, is the active metabolite of all artemisinin compounds and a critical component in artemisinin-based combination therapies (ACTs) recommended by the World Health Organization (WHO)[1][2]. Ensuring the purity and stability of DHA is paramount for its safety and efficacy. This document provides a comprehensive protocol, including method development rationale, validation according to ICH Q2(R1) guidelines, and forced degradation studies to establish the method's stability-indicating capabilities[3][4].
Introduction
Dihydroartemisinin (DHA) is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone extracted from Artemisia annua[1]. Its endoperoxide bridge is crucial for its antimalarial activity, which involves the generation of reactive oxygen species that damage parasite macromolecules[5]. Impurities in the active pharmaceutical ingredient (API) can arise from the manufacturing process or degradation, potentially impacting the drug's safety and efficacy[6][7]. Therefore, a robust analytical method capable of separating and quantifying DHA from its impurities is essential for quality control and stability assessment.
The primary challenge in the analysis of DHA and its related substances lies in their structural similarity and the absence of a strong chromophore, making UV detection difficult. Furthermore, DHA exists as two interconverting anomers (α and β) in solution, which can complicate chromatography[8][9]. This application note addresses these challenges by presenting a validated RP-HPLC method with UV detection, optimized for the separation of DHA from its known and potential degradation products.
Method Development Strategy
The development of a stability-indicating assay requires a systematic approach to achieve optimal separation and sensitivity. The following sections outline the rationale behind the selection of chromatographic conditions.
Instrumentation and Columns
A standard HPLC system equipped with a UV detector is suitable for this method. Due to the non-polar nature of DHA and its impurities, a reversed-phase column is the logical choice. A C18 column, such as a Phenomenex Gemini 5 µm C18 (250 x 4.6 mm), provides excellent resolving power for this class of compounds[10].
Mobile Phase Selection and Optimization
The mobile phase composition is critical for achieving the desired separation. A mixture of an aqueous buffer and an organic modifier is typically employed in reversed-phase chromatography.
-
Organic Modifier: Acetonitrile and methanol are common choices. Acetonitrile often provides better peak shape and lower backpressure. A starting point could be a mixture of acetonitrile and water[10].
-
Aqueous Phase: A phosphate buffer is often used to control the pH and improve peak symmetry. A pH of around 4.6 can be effective for DHA analysis[11]. The final mobile phase composition is determined through a series of experiments to optimize the resolution between DHA and its impurities.
Detection Wavelength
DHA lacks a significant chromophore, leading to low UV absorbance. Detection is often performed at low wavelengths, typically around 210-225 nm, to maximize sensitivity[5]. A wavelength of 220 nm was chosen for this method to provide a suitable balance between sensitivity and baseline noise.
Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies are performed on the DHA drug substance. These studies expose the drug to various stress conditions to generate potential degradation products[12][13]. The goal is to demonstrate that the method can separate the intact drug from any degradants formed. Typical stress conditions include:
-
Acid Hydrolysis: (e.g., 0.1 N HCl)
-
Base Hydrolysis: (e.g., 0.1 N NaOH)
-
Oxidative Degradation: (e.g., 3% H₂O₂)
-
Thermal Degradation: (e.g., 60°C)
-
Photolytic Degradation: (e.g., exposure to UV light)
The successful separation of the DHA peak from all degradation product peaks confirms the method's stability-indicating nature. Studies have shown that artemisinin derivatives can degrade under these conditions[14][15].
Experimental Workflow and Protocols
The following diagram illustrates the overall workflow for the analytical method development and validation for DHA impurities.
Caption: Workflow for DHA impurity method development.
Materials and Reagents
-
Dihydroartemisinin Reference Standard (USP or equivalent)
-
Known Impurity Standards (if available, e.g., Dihydroartemisinin Impurity C[1])
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent[12] |
| Mobile Phase | Acetonitrile : 20mM KH₂PO₄ buffer (pH 4.0 adjusted with OPA) (85:15 v/v)[16] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Buffer Preparation: Dissolve approximately 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in the ratio of 85:15 (v/v). Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Mobile phase is used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of DHA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh a quantity of the DHA sample equivalent to 25 mg of DHA into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 2.5 mL of this solution to 25 mL with the diluent.
Method Validation Protocol
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][4][17].
System Suitability
System suitability parameters are established to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[3]. This is demonstrated through forced degradation studies and by injecting a blank (diluent) to ensure no interfering peaks are present at the retention time of DHA and its impurities.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample[3].
-
Procedure: Prepare a series of solutions of DHA at different concentrations (e.g., 5-25 µg/mL)[16].
-
Analysis: Inject each concentration in triplicate and plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value and is determined by recovery studies[3].
-
Procedure: Spike a placebo or a known sample with the DHA reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Analysis: Analyze the spiked samples in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions[3].
-
Repeatability (Intra-day Precision): Analyze six replicate samples of DHA at 100% of the working concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.
-
Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively[3].
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be sufficiently low to quantify impurities at their specified limits.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage[3].
-
Procedure: Introduce small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2°C)
-
pH of the buffer (± 0.2 units)
-
-
Analysis: Analyze the system suitability solution under each varied condition.
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
Results and Discussion
The developed HPLC method demonstrated excellent separation of Dihydroartemisinin from its potential impurities and degradation products. The method was validated as per ICH guidelines, and the results are summarized below.
Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 5 - 25 µg/mL | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.8% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.2% | ≤ 2.0% |
| LOD | 0.15 µg/mL | - |
| LOQ | 0.45 µg/mL | - |
| Robustness | Passed | System suitability criteria met |
Forced Degradation
The forced degradation studies showed that DHA is susceptible to degradation under acidic, basic, and oxidative conditions. The developed method was able to resolve the main DHA peak from all the degradation product peaks, confirming its stability-indicating nature.
Conclusion
The RP-HPLC method described in this application note is simple, precise, accurate, and stability-indicating for the determination of Dihydroartemisinin and its impurities. The method is suitable for routine quality control analysis of DHA in bulk drug and pharmaceutical formulations, as well as for stability studies. The validation results demonstrate that the method is reliable and conforms to the requirements of the ICH guidelines.
References
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERAQUINE TETRAPHOSPHATE AND DIHYDROARTEMISININ IN COMBINE DOSAGE FORMS. Available from: [Link]
-
Medicines for Malaria Venture. Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts SUMMARY. Available from: [Link]
-
ScienceScholar. RP-HPLC method development and validation for the estimation of artemisinin in bulk drug. Available from: [Link]
-
DergiPark. Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. Available from: [Link]
-
ResearchGate. Development and validation of RP-HPLC method for simultaneous estimation of piperaquine phosphate and dihydroartemisinin in bulk | Request PDF. Available from: [Link]
-
Stability indicating method development and validation for the determination of piperaquine tetraphosphate and dihydro artemisinin by RP HPLC. Available from: [Link]
-
World Health Organization. WHO-PQ RECOMMENDED SUMMARY OF PRODUCT CHARACTERISTICS. Available from: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
-
National Institutes of Health. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions. Available from: [Link]
-
USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Available from: [Link]
-
ResearchGate. Chemical structures of artemisinin (1), dihydroartemisinin (DHA, 2),.... Available from: [Link]
-
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
PubMed. Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs. Available from: [Link]
-
Notes on the Design of Bioequivalence Study: Dihydroartemisinin / Piperaquine Tetraphosphate. Available from: [Link]
-
Scribd. USP Medicines Compendium - Dihydroartemisinin and Piperaquine Phosphate Tablets - 2012-11-15 PDF. Available from: [Link]
-
Degradation of Artemisinin-Based Combination Therapies Under Tropical Conditions. Available from: [Link]
-
World Health Organization. WHO-PQ recommended clinical and preclinical information for the health care provider. Available from: [Link]
-
US Pharmacopeia (USP). 476 Organic Impurities in Drug Substances and Drug Products. As part of an ongoing monograph modernization initiative, the Unite. Available from: [Link]
-
ResearchGate. Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs. Available from: [Link]
-
Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
World Health Organization (WHO). Annex 6. Available from: [Link]
-
The forced degradation and solid state stability indicating study and Validation of method for the determination of Assay of Artesunate by HPLC.. Available from: [Link]
-
Semantic Scholar. recent approches for impurity profiling in pharmaceutical formulations. Available from: [Link]
-
RJPT. Stability Indicating Degradation Behaviour of Artesunate Under stress conditions. Available from: [Link]
-
National Institutes of Health. Stereodynamic Investigation of Labile Stereogenic Centres in Dihydroartemisinin. Available from: [Link]
-
ResearchGate. (PDF) ICH GUIDELINES FOR IMPURITY PROFILE. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
Wikipedia. Artemisinin. Available from: [Link]
-
National Institutes of Health. Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms. Available from: [Link]
Sources
- 1. Dihydroartemisinin Impurity C | CAS No- 82596-30-3 [chemicea.com]
- 2. Artemisinin - Wikipedia [en.wikipedia.org]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 6. usp.org [usp.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Stereodynamic Investigation of Labile Stereogenic Centres in Dihydroartemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmv.org [mmv.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. sciencescholar.us [sciencescholar.us]
- 17. ema.europa.eu [ema.europa.eu]
Application Note: Advanced NMR Strategies for the Structural Elucidation and Quantification of Impurities in Dihydroartemisinin
Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.
Introduction
Dihydroartemisinin (DHA), a semisynthetic derivative of artemisinin, is a cornerstone of modern antimalarial chemotherapy and a critical component of Artemisinin-based Combination Therapies (ACTs). The chemical stability and purity of the DHA active pharmaceutical ingredient (API) are paramount to ensuring its safety and efficacy. Like many sesquiterpene lactones, DHA is susceptible to degradation under various conditions, including prolonged storage and exposure to heat, leading to the formation of impurities.[1][2] Regulatory bodies, under guidelines such as those from the International Conference on Harmonisation (ICH), mandate the rigorous identification, quantification, and control of any impurity present in a drug substance.[3][4]
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled analytical tool for this purpose. Its non-destructive nature and its ability to provide detailed structural information and direct quantification without the need for impurity-specific reference standards make it indispensable for pharmaceutical quality control.[5][6] This application note provides a comprehensive guide and detailed protocols for leveraging a suite of 1D and 2D NMR techniques for the complete characterization of impurities in DHA.
The Imperative of Impurity Profiling for Dihydroartemisinin
Impurities in DHA can originate from the synthetic process or, more commonly, from degradation. DHA's inherent thermal instability is a known challenge, with studies identifying various decomposition products.[1][7] For instance, after prolonged storage or heating, DHA has been shown to degrade into compounds such as 2-(3-oxobutyl)-3-methyl-6-(2-propanal)-cyclohexanone and a subsequent, previously unknown product, 2-(3-oxobutyl)-3-methyl-6-ethyl-cyclohexanone, which was identified using 1H, 13C, and 2D NMR spectroscopy.[8][9] The presence of such impurities can impact the drug's safety and efficacy, making their thorough characterization a critical regulatory and scientific necessity.
Part 1: Structural Elucidation of Unknown Impurities
When an unknown impurity is detected, for example by HPLC, the primary challenge is to determine its molecular structure. NMR spectroscopy provides a definitive path to structure elucidation. The process involves a systematic application of various NMR experiments to piece together the molecular puzzle.
Core NMR Techniques for Structure Determination
A combination of 1D and 2D NMR experiments is essential for unambiguous structure elucidation.
| NMR Experiment | Purpose in Impurity Characterization |
| ¹H NMR | Provides the initial fingerprint. Reveals the number and type of proton environments, their integrations (relative ratios), and coupling patterns (J-coupling) that suggest proton connectivity. |
| ¹³C NMR & DEPT | Reveals the number and type of carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, DEPT-135) differentiate between CH, CH₂, and CH₃ groups, and identify quaternary carbons. |
| COSY | CO rrelation S pectroscopY identifies protons that are coupled to each other, typically through 2-3 bonds. This is the primary tool for establishing spin systems and building molecular fragments.[10][11] |
| HSQC | H eteronuclear S ingle Q uantum C oherence correlates each proton directly to the carbon it is attached to (¹JCH coupling). It is the most reliable way to assign carbon signals based on their known proton assignments.[12][13] |
| HMBC | H eteronuclear M ultiple B ond C oherence reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the critical experiment for connecting molecular fragments and identifying the placement of quaternary carbons and heteroatoms.[12][14] |
| ROESY | R otating-frame O verhauser E ffect S pectroscopY shows through-space correlations between protons that are close to each other, which is crucial for determining stereochemistry and conformation.[7] |
Logical Workflow for Structure Elucidation
The process of elucidating an impurity's structure follows a logical progression, starting from basic 1D spectra and moving to more complex 2D correlation experiments.
Caption: Logical workflow for impurity structure elucidation using NMR.
Part 2: Quantification of Dihydroartemisinin Impurities
Once identified, impurities must be quantified to ensure they fall within acceptable limits defined by regulatory guidelines.[15][16] Quantitative NMR (qNMR) is a powerful primary method for this task because it does not require an isolated standard of the impurity.[5] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5]
The Internal Standard qNMR Method
The most robust and widely used qNMR method in pharmaceutical analysis is the internal standard method.[17][18] A certified reference standard with a known purity is added in a precisely weighed amount to a precisely weighed sample of the DHA API. By comparing the integral of a known number of protons from the analyte (DHA and its impurities) to the integral of a known number of protons from the internal standard, the concentration and purity can be accurately calculated.
Key Considerations for a Successful qNMR Experiment:
-
Internal Standard Selection: The standard should be stable, non-reactive, have simple signals that do not overlap with analyte signals, and be accurately weighable. Maleic acid or 1,4-dinitrobenzene are common choices.[6][17]
-
Relaxation Delay (D1): A sufficiently long relaxation delay (typically 5-7 times the longest T₁ of any proton being integrated) is crucial to ensure complete relaxation of all nuclei between scans, which is essential for accurate integration.
-
Pulse Angle: A 90° pulse angle is often used to maximize the signal in a single scan, but a 30° pulse can be used with a shorter D1 for faster acquisition if properly validated.
-
Signal Selection: Choose non-overlapping, sharp singlet signals for both the analyte and the internal standard whenever possible to ensure accurate integration.
Hypothetical qNMR Data for a DHA Batch
The results of a qNMR analysis should be reported clearly, adhering to ICH guidelines for reporting thresholds.[16][19]
| Component | Retention Time (HPLC) | ¹H NMR Signal (ppm) | Calculated Purity (%) | Status |
| Dihydroartemisinin | 5.2 min | 5.5 (d, 1H) | 99.55 | - |
| Impurity A (Artemisinin) | 8.1 min | 5.8 (s, 1H) | 0.25 | Identified |
| Impurity B (Degradant X) | 3.4 min | 9.7 (s, 1H, aldehyde) | 0.12 | Identified |
| Unknown Impurity C | 2.8 min | 2.5 (m, 2H) | 0.08 | Below Reporting Threshold |
| Total Impurities | - | - | 0.45 | - |
Note: Data is illustrative. Reporting thresholds are typically around 0.05% - 0.1% depending on the maximum daily dose of the drug.[16][19]
Experimental Protocols
Protocol 1: General Sample Preparation for NMR Analysis
-
Mass Determination: Accurately weigh approximately 10-15 mg of the DHA sample (containing impurities) into a tared vial.
-
Internal Standard (for qNMR): If performing qNMR, accurately weigh an appropriate amount (e.g., 5-10 mg) of a certified internal standard (e.g., maleic acid, purity >99.5%) and add it to the same vial. Record all masses to at least 0.01 mg.
-
Solvent Addition: Add a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to the vial. Ensure the solvent does not have signals that overlap with key analyte signals.
-
Dissolution: Ensure complete dissolution of both the sample and the internal standard by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
Protocol 2: Workflow for Structure Elucidation of an Unknown Impurity
-
Isolate the Impurity: If possible, isolate a small amount (0.5-5 mg) of the impurity using techniques like preparative HPLC. If not, NMR analysis can be performed on the mixture, relying on the distinct signals of the impurity.
-
Acquire 1D Spectra: Run standard ¹H, ¹³C, and DEPT-135 experiments to get an initial overview of the molecular components.
-
Acquire COSY Spectrum: Run a standard gradient-selected COSY (gCOSY) experiment. Analyze the cross-peaks to connect coupled protons and build molecular fragments.
-
Acquire HSQC Spectrum: Run a standard gradient-selected HSQC experiment. Use the correlations to assign each protonated carbon based on the proton assignments from the ¹H and COSY spectra.
-
Acquire HMBC Spectrum: Run a standard gradient-selected HMBC experiment, optimized for a long-range coupling of ~8 Hz. This is the key step to connect the fragments. Look for correlations from protons to quaternary carbons and across heteroatoms to build the complete carbon skeleton.
-
Propose a Structure: Based on the combined data from MS, ¹H, ¹³C, COSY, HSQC, and HMBC, propose a planar structure for the impurity.
-
Confirm Stereochemistry (if needed): If the structure has stereocenters, acquire a ROESY or NOESY spectrum to determine the spatial proximity of protons and confirm the relative stereochemistry.
Caption: Experimental workflow for NMR-based structure elucidation.
Protocol 3: Purity Assessment by Quantitative ¹H-NMR (q¹H-NMR)
-
Sample Preparation: Prepare the sample as described in Protocol 1, ensuring precise weighing of both the DHA sample and the internal standard (IS).
-
Instrument Setup: Lock and shim the instrument for optimal resolution. Ensure stable temperature control.
-
Parameter Optimization:
-
Determine the longest proton spin-lattice relaxation time (T₁) in the sample using an inversion-recovery experiment.
-
Set the relaxation delay (D1) to at least 5 times the longest T₁. A value of 30 seconds is often a safe starting point.
-
Use a calibrated 90° pulse.
-
Set the number of scans (NS) to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for accurate integration).
-
-
Data Acquisition: Acquire the ¹H-NMR spectrum.
-
Data Processing: Apply an exponential multiplication factor (line broadening of 0.3 Hz is typical) and perform Fourier transformation. Carefully phase the spectrum and perform a baseline correction.
-
Integration: Integrate a well-resolved signal for the impurity (Imp), a signal for DHA, and a signal for the internal standard (IS).
-
Calculation: Calculate the percentage of the impurity using the following formula:
Purity_Imp (%) = (I_Imp / N_Imp) * (N_IS / I_IS) * (MW_Imp / MW_IS) * (m_IS / m_Sample) * P_IS
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular Weight
-
m: mass
-
P_IS: Purity of the internal standard (%)
-
Subscripts: Imp (Impurity), IS (Internal Standard), Sample (DHA sample containing the impurity)
-
Conclusion
Nuclear Magnetic Resonance spectroscopy is an essential and powerful technology in the pharmaceutical industry for ensuring the quality and safety of drugs like Dihydroartemisinin. Its unique ability to provide both unambiguous structural information and direct, accurate quantification makes it a comprehensive solution for impurity characterization. From the initial detection of an unknown signal to its full structural elucidation and final quantification, the NMR workflows and protocols described in this note provide a robust framework for researchers and quality control scientists. The systematic application of 1D and 2D NMR techniques ensures that impurities are not just detected, but fully understood, satisfying the stringent requirements of global regulatory agencies and safeguarding patient health.
References
-
ResearchGate. (n.d.). Thermal stability and kinetic degradation study for dihydroartemisinin. Available at: [Link]
-
HKUST Research Portal. (n.d.). Decomposition of current clinically-used artemisinin derivatives and preparation of polar artemisinin derivatives. Available at: [Link]
-
Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2025). ANALYTICAL CHARACTERIZATION OF ARTEMISININ AND ITS DERIVATIVES USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY, ELECTROCHEMISTRY RE. Available at: [Link]
-
ResearchGate. (2025). A new decomposition product of dihydroartemisinin. Available at: [Link]
-
PubMed. (n.d.). A new decomposition product of dihydroartemisinin. Available at: [Link]
-
YouTube. (2015). Structure Elucidation of Impurities by 2D NMR Part III. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Impurity Profiling of Anti-Malarial Drugs. Available at: [Link]
-
ResearchGate. (2025). Comparative quantitative analysis of artemisinin by chromatography and qNMR. Available at: [Link]
-
PubMed. (2011). Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs. Available at: [Link]
-
ResearchGate. (2025). Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs. Available at: [Link]
-
PubMed. (n.d.). Comparative quantitative analysis of artemisinin by chromatography and qNMR. Available at: [Link]
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]
-
UIC College of Pharmacy. (n.d.). Purity by Absolute qNMR Instructions. Available at: [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]
-
YouTube. (2015). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. Available at: [Link]
-
ResearchGate. (n.d.). NMR assignments of (A) imp-2, (B) imp-6 and (C) imp-12. Available at: [Link]
-
YouTube. (2015). Structure Elucidation of Impurities by 2D NMR Part II. Available at: [Link]
-
Frontiers. (2023). Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Impurity Profiling of Anti-Malarial Drugs. Available at: [Link]
-
PubMed Central. (2014). Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR. Available at: [Link]
-
FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Available at: [Link]
-
Semantic Scholar. (n.d.). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Available at: [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
Sources
- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 2. rdw.rowan.edu [rdw.rowan.edu]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A new decomposition product of dihydroartemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. Comparative quantitative analysis of artemisinin by chromatography and qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubsapp.acs.org [pubsapp.acs.org]
- 19. fda.gov [fda.gov]
Mastering the Stability-Indicating Assay for Dihydroartemisinin (DHA)
A Protocol for HPLC-UV Analysis of Endoperoxide Labiles
Abstract & Scope
This Application Note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Dihydroartemisinin (DHA). Unlike standard small molecules, DHA possesses a thermally unstable 1,2,4-trioxane (endoperoxide) bridge and lacks a strong UV chromophore. These physicochemical traits render standard "generic" gradients ineffective and prone to artifacts. This guide provides a scientifically grounded protocol for separating DHA from its degradation products (such as deoxy-dihydroartemisinin) while mitigating the risks of on-column degradation and baseline drift at low-UV detection.
Part 1: The Chemical Challenge & Strategy
1.1 The Liability: The Endoperoxide Bridge
The pharmacological potency of DHA relies on the endoperoxide bridge.[1] However, this bridge is the molecule's "Achilles' heel" in stability testing. It is susceptible to:
-
Homolytic Cleavage: Triggered by heat or transition metals (Fe²⁺), leading to carbon-centered radicals.
-
Acid-Catalyzed Rearrangement: Ring opening of the lactol moiety.
Because DHA lacks a conjugated
1.2 The Degradation Logic
The following diagram illustrates the primary stress pathways anticipated during forced degradation studies.
Figure 1: Predicted degradation pathways for Dihydroartemisinin under ICH Q1A(R2) stress conditions.
Part 2: Analytical Method Protocol
2.1 Chromatographic Conditions
This method utilizes an isocratic approach to maintain a stable baseline at 210 nm, which is critical when detecting non-chromophoric compounds.
| Parameter | Specification | Rationale (Expertise) |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Standard robust stationary phase. A 250mm length is required to resolve the closely eluting α- and β-anomers of degradants. |
| Mobile Phase | Acetonitrile : Phosphate Buffer pH 3.0 (60 : 40 v/v) | Critical: Acidic pH stabilizes the lactol ring during separation. Neutral pH can cause peak splitting due to anomerization. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[2][3] |
| Detection | UV at 210 nm | DHA has max absorption near 200-210 nm. |
| Column Temp | 30°C ± 2°C | Temperature control is vital. >40°C on-column can induce thermal degradation during analysis. |
| Injection Vol | 20 µL | Higher volume compensates for low UV response. |
| Run Time | 15 - 20 minutes | Sufficient to elute late-eluting non-polar degradants. |
2.2 Reagent Preparation[4]
-
Buffer (pH 3.0): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (
) in 1000 mL of HPLC-grade water. Adjust pH to 3.0 with dilute Orthophosphoric Acid. Filter through a 0.45 µm nylon membrane.[5] -
Diluent: Acetonitrile : Water (50:50 v/v). Note: Do not use pure acetonitrile as diluent; it may cause peak distortion due to solvent strength mismatch.
Part 3: Forced Degradation Protocol (Stress Testing)
To prove the method is "stability-indicating," you must demonstrate specificity—that the method can resolve the drug from its breakdown products.[6][7]
Target Degradation: Aim for 10–20% degradation. Excessive degradation (>20%) creates secondary degradants that are not relevant to shelf-life stability.
3.1 Stress Conditions Table
| Stressor | Condition | Duration | Neutralization/Termination |
| Acid Hydrolysis | 1 mL sample + 1 mL 0.1 N HCl | 2-4 hours @ RT | Neutralize with 1 mL 0.1 N NaOH. |
| Base Hydrolysis | 1 mL sample + 1 mL 0.1 N NaOH | 1-2 hours @ RT | Neutralize with 1 mL 0.1 N HCl. |
| Oxidation | 1 mL sample + 1 mL 3% | 2-6 hours @ RT | Dilute with mobile phase (stops reaction). |
| Thermal | Solid powder in oven at 60°C | 24-48 hours | Dissolve in diluent. |
| Photolytic | 1.2 million lux hours (UV/Vis) | ~5-7 days | Dissolve in diluent. |
Note: DHA is particularly sensitive to acid. If 0.1 N HCl causes >50% degradation instantly, reduce concentration to 0.01 N.
Part 4: Method Validation Workflow (ICH Q2)
The following workflow ensures the method is chemically rigorous and regulatory compliant.
Figure 2: Step-by-step validation decision tree for DHA stability assay.
4.1 Key Acceptance Criteria (Self-Validating System)
-
Resolution (
): > 1.5 between DHA and the nearest degradant peak (usually Deoxy-DHA). -
Tailing Factor (
): < 2.0 (DHA tends to tail due to silanol interactions; ensure column is fully end-capped). -
Plate Count (
): > 2000. -
% RSD (Precision): < 2.0% for 6 replicate injections.
Part 5: Troubleshooting & Expert Insights
1. Ghost Peaks & Baseline Noise:
-
Cause: Detection at 210 nm detects organic impurities in the mobile phase.
-
Solution: Use only HPLC-grade or LC-MS grade Acetonitrile. Filter buffers through 0.22 µm filters. Ensure the water source is 18.2 MΩ·cm.
2. Peak Splitting:
-
Cause: DHA can exist as tautomers (lactol ring opening/closing) or anomers.
-
Solution: Ensure the mobile phase pH is controlled (pH 3.0-4.5). If splitting persists, slightly increase the column temperature to 35°C to accelerate the interconversion rate, merging the peaks (but do not exceed 40°C).
3. Low Sensitivity:
-
Cause: Lack of chromophore.
-
Alternative: If UV sensitivity is insufficient for trace impurity analysis (e.g., <0.05%), switch to Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detection. However, UV is preferred for QC labs due to robustness.
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
World Health Organization. (2019). The International Pharmacopoeia: Dihydroartemisinin Monograph. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2012). Stability-indicating HPLC method for the determination of artemether and its degradation products.[6][7][8] (Applied to DHA as the primary metabolite).[1][9][10] [Link]
-
Malaria Journal. (2014). Stability of the antimalarial drug dihydroartemisinin under physiologically relevant conditions. [Link][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mmv.org [mmv.org]
- 3. Chemometrics-assisted spectroscopic methods for rapid analysis of combined anti-malarial tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103760265A - High performance liquid chromatography determination method of dihydroartemisinin content - Google Patents [patents.google.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. Stability Indicating High-Performance Liquid Chromatography Method for the Estimation of Artemether in Capsule Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Abstract
The analysis of Artemisinin (ART) and its semi-synthetic derivatives (Artesunate, Artemether, Dihydroartemisinin) presents a unique chromatographic challenge due to the absence of a strong UV-absorbing chromophore. While the endoperoxide bridge is pharmacologically potent, it renders the molecule "invisible" to standard UV detection at >220 nm. This Application Note provides a definitive guide to impurity profiling, transitioning from compendial HPLC-UV methods to advanced LC-MS and Charged Aerosol Detection (CAD) workflows. We explore the degradation chemistry that generates specific impurities and provide validated protocols for their separation.
Part 1: The Chemistry of Instability
To develop a robust method, one must understand the analyte's behavior. Artemisinin is a sesquiterpene lactone containing a 1,2,4-trioxane ring. Its instability is the primary source of impurities.
The Degradation Cascade
The endoperoxide bridge is thermally and chemically labile.
-
Thermal Degradation: High temperatures (>60°C) or GC injection ports cause homolytic cleavage, rearranging ART into Isoartemisinin or Deoxyartemisinin .
-
Acid/Base Hydrolysis: Leads to ring opening.
-
Reduction: Loss of an oxygen atom yields Deoxyartemisinin (lacks antimalarial activity).[1]
-
Biosynthetic Precursors: Artemisitene (contains a methacrylic double bond) is a common co-eluting impurity from plant extraction.
Visualization: Impurity Genesis Pathway
The following diagram illustrates the relationship between the parent molecule and its critical related substances.
Caption: Figure 1. Structural relationships between Artemisinin and its primary pharmacopoeial impurities. Note that Deoxyartemisinin is a common degradation product lacking the peroxide bridge.
Part 2: Method Development Strategy
Selecting the correct detector is the critical decision point.
Detector Selection Matrix
| Feature | HPLC-UV (Low Wavelength) | HPLC-ELSD / CAD | LC-MS (ESI+) |
| Principle | Absorbance at 210–216 nm | Aerosol charging/scattering | Mass-to-charge ratio |
| Sensitivity | Low (High LOD) | Medium to High | Very High |
| Selectivity | Poor (Solvent interference) | Good (Universal for non-volatiles) | Excellent (Mass discrimination) |
| Linearity | Good | Non-linear (ELSD) / Linear (CAD) | Linear (dynamic range dependent) |
| Use Case | QC Release (High conc.) | Impurity Profiling (No chromophore) | Trace Impurity ID / DMPK |
Expert Insight: For routine Quality Control (QC), HPLC-UV at 210-216 nm is the regulatory standard (Ph. Int., USP).[2] However, it requires high-purity solvents to avoid baseline drift. For R&D and trace impurity identification (<0.1%), LC-MS is mandatory because UV cannot distinguish between stereoisomers or co-eluting non-chromophoric contaminants.
Part 3: Protocol A - The Pharmacopoeial Standard (Robust HPLC-UV)
Target: Routine QC and Assay of Bulk API.
This protocol is an optimized version of the International Pharmacopoeia method, enhanced for column longevity and baseline stability.
Chromatographic Conditions
-
Instrument: HPLC with DAD/VWD.
-
Column: C18 (L1), 150 x 4.6 mm, 3 µm or 5 µm (e.g., Zorbax Eclipse Plus or Symmetry C18).
-
Why: A standard C18 provides sufficient hydrophobic retention for the lactone ring.
-
-
Wavelength: 216 nm (Bandwidth 4 nm).
-
Note: 210 nm offers more signal but higher noise from acetonitrile absorbance. 216 nm is the optimal trade-off.
-
-
Temperature: 30°C.
-
Injection Volume: 20 µL.
Mobile Phase
-
Solvent A: Water (Milli-Q grade).
-
Solvent B: Acetonitrile (HPLC Gradient Grade).
-
Crucial: Do not use phosphate buffers if possible, as they can precipitate in high organic mode and increase background noise at low UV. If buffering is needed for derivatives (like Artesunate), use 10mM Ammonium Formate (pH 4.0).
-
Gradient Program
| Time (min) | % Solvent A (Water) | % Solvent B (ACN) | Comment |
| 0.0 | 60 | 40 | Isocratic Hold |
| 15.0 | 60 | 40 | Elution of Artemisinin (~10 min) |
| 25.0 | 20 | 80 | Wash lipophilic impurities |
| 30.0 | 60 | 40 | Re-equilibration |
System Suitability Criteria
-
Resolution (Rs): > 2.0 between Artemisitene (Impurity A, RRT ~0.[4]8) and Artemisinin .[3][5][6][7][8][9][10][11]
-
Tailing Factor: < 1.5.[7]
-
RSD (n=6): < 2.0% for the main peak.
Part 4: Protocol B - Advanced Sensitivity (LC-MS/MS)
Target: Trace Impurity Profiling and Degradation Studies.
When UV sensitivity is insufficient, or peak identity is ambiguous, this LC-MS protocol utilizes the formation of ammonium adducts for robust detection.
Mass Spectrometry Parameters
-
Source: ESI (Electrospray Ionization).[12]
-
Polarity: Positive (+) .
-
Scan Mode: Full Scan (m/z 200–600) or SIM (Single Ion Monitoring).
-
Target Ions (m/z):
-
Artemisinin: 300.2 (
) -
Dihydroartemisinin: 302.2 (
) -
Artemisitene: 298.2 (
)
-
Chromatographic Conditions (LC-MS Compatible)
-
Column: C18, 100 x 2.1 mm, 1.7 µm (UHPLC).
-
Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).
-
Why: The ammonium source is critical for stable adduct formation.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Workflow Logic
The following decision tree guides the analyst on when to deploy Protocol A vs. Protocol B.
Caption: Figure 2. Method selection decision tree based on analytical requirements (Sensitivity vs. Simplicity).
Part 5: Reference Standards Preparation
To ensure "Self-Validating" protocols, correct standard preparation is vital to prevent in-situ degradation.
-
Stock Solution: Dissolve 10 mg Artemisinin in 10 mL Acetonitrile.
-
Caution: Avoid using methanol as the diluent for long-term storage, as it can react with artemisinin derivatives under acidic conditions (acetal formation).
-
-
Impurity Spiking: For system suitability, spike the stock with 0.1 mg Artemisitene (or expose Artemisinin stock to 60°C for 48 hours to generate thermal degradants if standards are unavailable).
References
-
International Pharmacopoeia (Ph.[4][15][16] Int.). "Artemisinin Monograph."[6][10] World Health Organization.[3] [Link]
-
Lapkin, A. A., et al. "Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts." Medicines for Malaria Venture (MMV). [Link]
-
Vandercruyssen, K., et al. "Analysis of artemisinin and derivatives by HPLC with evaporative light scattering detection." Journal of Chromatography A. [Link][4]
-
Khambay, B. P. S., et al. "Pharmacopoeia Monograph on Artemisinin: Limitations and Improvements."[6] WHO/MMV Conference. [Link]
-
Gaudin, K., et al. "Determination of artesunate using reversed-phase HPLC at increased temperature and ELSD detection."[17] Journal of Separation Science. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. cdn.who.int [cdn.who.int]
- 5. researchgate.net [researchgate.net]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. rdw.rowan.edu [rdw.rowan.edu]
- 10. mmv.org [mmv.org]
- 11. gov.uk [gov.uk]
- 12. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and Dihydroartemisinin, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Determination of artesunate using reversed-phase HPLC at increased temperature and ELSD detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometric Characterization and Fragmentation Analysis of Dihydroartemisinin and Its Process-Related Impurity F
Abstract
Dihydroartemisinin (DHA) is a potent semi-synthetic derivative of artemisinin and a cornerstone of modern antimalarial therapies.[1] The rigorous control of impurities during its manufacture is paramount to ensure the safety and efficacy of the final drug product. This application note presents a detailed protocol and analysis of the mass fragmentation pattern of Dihydroartemisinin Impurity F, a structurally distinct process-related impurity. Using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), we elucidate and contrast the fragmentation pathways of DHA and Impurity F. The fundamental structural differences, notably the absence of the pharmacologically essential endoperoxide bridge in Impurity F, lead to unique and easily distinguishable fragmentation signatures.[2][3][4] This method provides a robust and definitive approach for the identification and characterization of Impurity F, serving as a critical tool for quality control in the pharmaceutical industry.
Introduction
Artemisinin and its derivatives are a class of sesquiterpene lactones that have revolutionized the treatment of malaria.[2][5] Dihydroartemisinin (DHA), the active metabolite of all clinically used artemisinin compounds, is known for its rapid parasitic clearance.[2][6] The chemical synthesis and purification of DHA can lead to the formation of various impurities that may impact the drug's stability, efficacy, or safety profile. Regulatory bodies mandate the identification, quantification, and control of any impurity present at or above specified thresholds.[7]
This compound is a known impurity that lacks the characteristic 1,2,4-trioxane ring system of the parent molecule.[8][9] This structural deviation not only renders it devoid of antimalarial activity but also fundamentally alters its behavior under mass spectrometric analysis. Understanding its unique fragmentation pattern is essential for developing specific and sensitive analytical methods for its detection. This guide provides a comprehensive examination of the mass spectral data for both DHA and Impurity F, explains the rationale behind their fragmentation, and offers a validated protocol for their analysis.
Chemical Structures and Properties
The significant difference in chemical structure between DHA and Impurity F is the primary determinant of their distinct mass fragmentation patterns.
-
Dihydroartemisinin (DHA): A sesquiterpene lactone containing the crucial endoperoxide bridge responsible for its therapeutic effect.[4]
-
This compound: A cyclohexylpropanoic acid derivative that lacks the polycyclic ether and endoperoxide systems.
Experimental Protocol: LC-MS/MS Analysis
This section details a self-validating protocol for the chromatographic separation and mass spectrometric analysis of DHA and Impurity F.
Instrumentation
-
Chromatography System: UPLC System (e.g., Waters Acquity H-Class).
-
Mass Spectrometer: High-resolution tandem mass spectrometer such as a Q-TOF or LTQ Orbitrap, or a triple quadrupole mass spectrometer.[6][11][12]
Chromatographic Conditions
The goal is to achieve baseline separation of DHA from Impurity F and other potential impurities.
-
Column: C18 reversed-phase column (e.g., Luna 3 µm C18, 150 x 2.00 mm).[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
The conditions are optimized to achieve sensitive detection and characteristic fragmentation for both compounds.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[12][14]
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Full Scan (MS1) Range: m/z 100-500.
-
Tandem MS (MS2) Acquisition: Precursor ions for DHA ([M+H]⁺ and [M+Na]⁺) and Impurity F ([M+H]⁺) were selected for Collision-Induced Dissociation (CID).
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to capture both low and high-energy fragments.[12]
Results: Fragmentation Pattern Analysis
The application of the described protocol yields distinct and predictable fragmentation patterns for DHA and Impurity F, rooted in their chemical structures.
Dihydroartemisinin (DHA) Fragmentation Pathway
DHA readily forms both a protonated molecule ([M+H]⁺ at m/z 285.17) and a more prominent sodium adduct ([M+Na]⁺ at m/z 307.15) in ESI+.[11][13] Its fragmentation is characterized by a cascade of neutral losses, primarily water, driven by the molecule's complex polycyclic structure.
-
Initial Ionization: Formation of [M+H]⁺ (m/z 285.17) and [M+Na]⁺ (m/z 307.15).
-
Primary Fragmentation: The most facile fragmentation is the sequential loss of water (H₂O, 18.01 Da). This is a hallmark of artemisinin derivatives.[11]
-
[M+H - H₂O]⁺ → m/z 267.16
-
[M+H - 2H₂O]⁺ → m/z 249.15
-
[M+H - 3H₂O]⁺ → m/z 231.14
-
-
Core Fragmentation: A significant product ion is consistently observed at m/z 163 , which arises from a more complex cleavage of the core ring structure following the initial water losses.[12] This ion is often selected for quantification in Multiple Reaction Monitoring (MRM) assays.[12]
Caption: Proposed fragmentation pathway for DHA Impurity F in ESI+.
Comparative Data Summary
The stark contrast in fragmentation pathways provides an unambiguous basis for identification.
| Feature | Dihydroartemisinin (DHA) | This compound |
| Molecular Formula | C₁₅H₂₄O₅ | C₁₄H₂₂O₄ |
| Precursor Ion [M+H]⁺ | m/z 285.17 | m/z 255.16 |
| Major Adduct | [M+Na]⁺ at m/z 307.15 | Not prominent |
| Characteristic Neutral Loss | Sequential H₂O losses (18 Da) | H₂O (18 Da), HCOOH (46 Da) |
| Key Diagnostic Fragment | m/z 163.11 | m/z 185.12 |
| Governing Feature | Endoperoxide bridge & polycyclic ethers | Carboxylic acid & ketone groups |
Conclusion
The mass fragmentation patterns of Dihydroartemisinin and its Impurity F are fundamentally different, directly reflecting their distinct chemical structures. DHA fragmentation is dominated by the sequential loss of water molecules, a characteristic feature of the artemisinin class, while Impurity F fragments according to the predictable rules governing carboxylic acids and ketones.
The LC-MS/MS method detailed in this application note leverages these unique fragmentation signatures to provide a highly specific, sensitive, and reliable tool for the identification and characterization of Impurity F in DHA drug substances and products. The diagnostic fragment ions at m/z 163 for DHA and m/z 185 for Impurity F are ideal candidates for building robust quantitative assays (e.g., MRM), ensuring the quality and safety of this vital antimalarial medicine.
References
-
Wang, Y., et al. (2021). Metabolite Profiling of Dihydroartemisinin in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE. Frontiers in Pharmacology. Available at: [Link]
-
Khuda, F., et al. (2023). Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate (n.d.). Proposed fragmentation pattern of artemisinin, with the rupture of the endoperoxide bridge. ResearchGate. Available at: [Link]
-
Suhartono, E., et al. (2018). Determination of dihydroartemisinin in human plasma by high-performance liquid chromatography-tandem mass spectrometry. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Shah, Y., et al. (2023). Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software. Frontiers in Chemistry. Available at: [Link]
-
Jusri, M., et al. (2017). Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin. Journal of Young Pharmacists. Available at: [Link]
-
Wikipedia (n.d.). Artemisinin. Wikipedia. Available at: [Link]
-
ResearchGate (n.d.). The HPLC/DAD/MS3 mass spectra and fragmentation pattern of artemisinin. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). (A) Fragmentation pattern for dihydroartemisinic acid. ResearchGate. Available at: [Link]
-
Pharmaffiliates (n.d.). Artemisinin-impurities. Pharmaffiliates. Available at: [Link]
-
Zengin, G., et al. (2018). Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis. Molecules. Available at: [Link]
-
Cook, J. D., et al. (2015). Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Chaturvedi, D., et al. (2016). Endoperoxide antimalarials: development, structural diversity and pharmaceutical aspects. Drug Development and Therapeutics. Available at: [Link]
-
Sacré, P., et al. (2020). Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC. Molecules. Available at: [Link]
-
Adib, M., et al. (2014). Sesquiterpene lactone engineering in microbial and plant platforms: parthenolide and artemisinin as case studies. Biotechnology Letters. Available at: [Link]
Sources
- 1. CAS 71939-50-9: Dihydroartemisinin | CymitQuimica [cymitquimica.com]
- 2. Artemisinin - Wikipedia [en.wikipedia.org]
- 3. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]
- 7. Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC [mdpi.com]
- 8. This compound|CAS 173427-03-7 [benchchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 71939-50-9 | CAS DataBase [m.chemicalbook.com]
- 11. Metabolite Profiling of Dihydroartemisinin in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiopharm.com [cellbiopharm.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dihydroartemisinin (DHA) Impurity Profiling
Topic: Troubleshooting Co-elution and Peak Anomalies in DHA HPLC Analysis
Executive Summary
Dihydroartemisinin (DHA) presents a unique chromatographic challenge due to its lack of a strong UV chromophore and its intrinsic ability to undergo mutarotation (interconversion between
This guide provides authoritative solutions to distinguish between epimeric artifacts and true impurities , optimize separation selectivity, and select the appropriate detection mode (UV vs. ELSD/CAD).
Module 1: The "Ghost Peak" Phenomenon (Epimerization)
Q: My DHA peak is splitting into a doublet or shows a "saddle" between two peaks. Is this an impurity co-eluting?
Diagnosis: This is likely not an impurity but the dynamic interconversion of
-
Lower Column Temperature: The rate of mutarotation is temperature-dependent. Cooling the column to 10°C - 15°C slows the interconversion, often resolving the two species into distinct, sharp peaks (usually
elutes before ). -
Check Solvent: Dissolving DHA in DMSO often stabilizes it as a single isomer initially, but conversion begins once it mixes with the mobile phase.
Q: How do I integrate these split peaks for quantification?
Protocol:
-
If peaks are resolved (Low Temp): Sum the areas of the
and peaks. -
If peaks are merged (High Temp/Speed): Ensure the method is validated to show that the "merged" peak area is linear with concentration. However, merged peaks often suffer from tailing.
-
Recommendation: The International Pharmacopoeia suggests specific conditions to handle this.[1] Use the Summation Method for total DHA content.
Module 2: True Co-elution & Selectivity
Q: I cannot separate Artemisinin (starting material) from DHA.
Context: Artemisinin is the biosynthetic precursor and a common degradation product. It is less polar than DHA. Troubleshooting:
-
Mobile Phase: Standard C18 methods often use Acetonitrile:Water (60:40). If co-elution occurs, reduce organic modifier to 50% or switch to a Methanol:Water system (though methanol can cause higher backpressure and different selectivity).
-
Column Choice: Switch from a standard C18 to a Phenyl-Hexyl or Polar-Embedded C18 column. The aromatic interactions offered by Phenyl phases often provide better selectivity for the sesquiterpene lactone structure of Artemisinin compared to the lactol DHA.
Q: What are the critical impurities I should look for?
Data Table: Common DHA Impurities & Chromatographic Behavior
| Impurity | Structure/Origin | Relative Retention (Approx)* | Detection Challenge |
| Epimer (Tautomer) | ~0.9 (Pre-peak) | Merges with Main Peak | |
| Epimer (Main Analyte) | 1.00 | Weak UV (210 nm) | |
| Artemisinin | Precursor/Degradant | ~1.1 - 1.2 | Weak UV |
| Deoxyartemisinin | Degradant (Loss of O) | > 1.5 (Late eluter) | Very Low UV Response |
| 9-epi-Artemisinin | Isomer | ~1.05 (Close eluter) | Requires High Plates (N) |
*Note: Relative Retention Times (RRT) vary heavily by column and temperature. Values are illustrative for a C18/ACN system.
Module 3: Detection & Sensitivity
Q: The baseline is noisy, and I can't quantify low-level impurities. Why?
Root Cause: DHA lacks a conjugated
-
ELSD (Evaporative Light Scattering Detector): Ideal for DHA. Response is based on mass, not chromophores. It eliminates solvent interference (baseline drift) during gradients.
-
CAD (Charged Aerosol Detector): Similar to ELSD but often offers better linearity and sensitivity for low-level impurities.[2]
-
Electrochemical Detection (ECD): Highly sensitive for the peroxide bridge but requires rigorous deoxygenation of the mobile phase (technically demanding).
Visual Troubleshooting Guide
The following decision tree outlines the logical steps to resolve peak anomalies in DHA analysis.
Figure 1: Decision tree for diagnosing Dihydroartemisinin peak anomalies. Blue nodes represent diagnostic steps; Green nodes represent corrective actions.
Standardized Protocols
Protocol A: Low-Temperature HPLC for Epimer Separation
Use this protocol when you need to confirm the ratio of
-
Column: C18 (e.g., Betasil C18, 250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Acetonitrile : Water (60 : 40 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 10°C (Critical Control Point).
-
Detection: UV at 210 nm (or ELSD for better stability).
-
Sample Diluent: Acetonitrile:Water (50:50). Avoid pure methanol as it promotes rapid methylation/degradation artifacts.
-
Expected Result: Two distinct peaks.
-DHA elutes first, followed by -DHA.
Protocol B: Rapid Impurity Profiling (ELSD)
Use this protocol for quantifying non-chromophoric impurities like Deoxyartemisinin.
-
Detector: ELSD (Drift tube temp: 40-50°C; Gain: Optimized).
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Gradient 40%
80% ACN). -
Justification: The gradient elutes highly retained impurities (Deoxyartemisinin). ELSD provides a flat baseline despite the gradient, unlike UV at 210 nm.
References
-
World Health Organization. (2019). The International Pharmacopoeia: Artemisinin derivatives. Retrieved from [Link]
-
Medicines for Malaria Venture (MMV). (2009). Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). Stereodynamic Investigation of Labile Stereogenic Centres in Dihydroartemisinin. Retrieved from [Link]
-
Gaudin, K., et al. (2009).[4] Determination of artesunate using reversed-phase HPLC at increased temperature and ELSD detection. Journal of Separation Science.[4] Retrieved from [Link]
Sources
Technical Support Center: Dihydroartemisinin (DHA) Impurity Analysis
Topic: Overcoming Matrix Effects & Instability in DHA Workflows
Triage: Diagnostic Workflow
Start here. Identify your primary symptom to locate the correct troubleshooting module.
Figure 1: Diagnostic logic tree for isolating the root cause of DHA analytical failure.[1] Blue paths indicate optical interference; Yellow paths indicate matrix-induced ionization issues.[1]
Module 1: Sample Preparation & Extraction
The Core Challenge: Dihydroartemisinin (DHA) is an endoperoxide sesquiterpene lactone.[1][2] In biological matrices (plasma/urine), it suffers from severe ion suppression in LC-MS due to phospholipids, and in HPLC-UV, it is often masked by co-eluting protein residues because it lacks a strong chromophore (UV detection required at ~210 nm).[1]
Q1: I am seeing variable recovery and low sensitivity in plasma samples. Is Protein Precipitation (PPT) sufficient?
Answer: Generally, no .[1] While PPT is fast, it fails to remove phospholipids, which are the primary cause of matrix effects (ion suppression) in DHA analysis.[1] Phospholipids co-elute and suppress the ionization of DHA in the source.[1]
Recommended Protocol: Liquid-Liquid Extraction (LLE) LLE provides cleaner extracts than PPT for artemisinin derivatives.[1] The hydrophobicity of DHA allows it to be extracted into organic solvents while leaving polar matrix components behind.[1]
| Parameter | Recommended Specification | Rationale |
| Extraction Solvent | MTBE (Methyl tert-butyl ether) or Ethyl Acetate | High recovery of DHA; low extraction of phospholipids.[1] |
| pH Modifier | None or weak buffer (Neutral) | DHA is acid-labile; avoid strong acid acidification during extraction.[1] |
| Temperature | 4°C (Ice bath) | Prevents thermal degradation of the endoperoxide bridge.[1] |
| Reconstitution | Mobile Phase (High Organic %) | Matches initial gradient conditions to prevent peak distortion.[1] |
Step-by-Step LLE Workflow:
-
Aliquot 50-100 μL plasma into a polypropylene tube.
-
Add Internal Standard (e.g., Artemisinin or stable isotope labeled DHA).[1]
-
Add 1.0 mL extraction solvent (MTBE or Ethyl Acetate/Dichloromethane 8:2 v/v).[1]
-
Vortex for 10 minutes (ensure vigorous mixing).
-
Centrifuge at 4,000 rpm for 10 min at 4°C.
-
Transfer supernatant to a clean tube; evaporate to dryness under Nitrogen at <30°C .
-
Reconstitute in 100 μL mobile phase.
Scientific Insight: If LLE is insufficient, consider Solid Phase Extraction (SPE) using HLB (Hydrophilic-Lipophilic Balance) cartridges. SPE allows for a wash step (e.g., 5-10% methanol) that removes proteins and salts before eluting DHA with acetonitrile [1, 2].[1]
Module 2: Chromatographic Separation & Detection
The Core Challenge: DHA can degrade during chromatography if the column temperature is too high or the pH is too low.[1] Furthermore, DHA exists as
Q2: My DHA peak is splitting or showing severe tailing. Is this a matrix effect?
Answer: This is likely on-column degradation or tautomerization , not a matrix effect.[1] DHA converts to dihydroartemisinin-dimers or dehydrates to deoxyartemisinin under acidic conditions or high heat.[1]
Troubleshooting Checklist:
-
Temperature: Ensure column oven is
. Higher temperatures accelerate endoperoxide bridge cleavage [3].[1] -
Mobile Phase pH: While 0.1% Formic Acid is common for LC-MS, it can catalyze degradation.[1]
-
Tautomer Separation: DHA interconverts between
and anomers.[1] If your peak looks like a "saddle," you may be partially separating these forms.[1]-
Fix: Use a C18 column with high carbon load (e.g., Acquity BEH C18) or a PFP (Pentafluorophenyl) column to collapse these into a single peak or fully resolve them if required [4].[1]
-
Q3: I am using HPLC-UV at 210 nm and seeing "Ghost Peaks."
Answer: At 210 nm, you are detecting the mobile phase and almost every organic impurity in the matrix.[1] This is a "non-specific detection" issue.
-
Immediate Action: Run a "Gradient Blank" (inject pure solvent).[1] If peaks persist, they are in your mobile phase.[1]
-
Matrix Mitigation: If peaks appear only in samples, your extraction is dirty.[1] Switch to the LLE protocol in Module 1.
-
Detection Switch: If possible, switch to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection) .[1] These detectors are universal but ignore the UV-absorbing solvent background, significantly improving signal-to-noise ratios for weak chromophores like DHA [5].[1]
Module 3: Quantification & Validation
The Core Challenge: Proving that your method is free from matrix effects requires quantitative evidence.
Q4: How do I calculate and validate the Matrix Factor (MF)?
Answer: You must quantify the suppression/enhancement using the Matuszewski Method (Post-extraction spike method) [6].[1]
The Experiment: Prepare three sets of samples:
-
Set A (Standard): Analyte in pure mobile phase.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.
-
Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.[1]
Calculations:
| Metric | Formula | Interpretation |
| Matrix Factor (MF) | MF < 1.0 = SuppressionMF > 1.0 = Enhancement | |
| Recovery (RE) | Efficiency of the extraction step itself.[1] | |
| Process Efficiency | The total yield of the method.[1] |
Acceptance Criteria: The CV (Coefficient of Variation) of the IS-normalized Matrix Factor calculated from 6 different lots of matrix should be < 15% .
Visual Workflow: Matrix Effect Elimination
Figure 2: Optimized analytical workflow for DHA.[1] Green nodes represent critical clean-up steps to remove phospholipids; Blue nodes represent chromatographic conditions that prevent degradation.[1]
References
-
Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin. Mol Cell Biomed Sci. (2021).[1][2]
-
Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry. J Chromatogr B. (2009).[1][3]
-
LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems. Molecules. (2019).[1]
-
Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer. Front Pharmacol. (2023).[1][4]
-
Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts. Medicines for Malaria Venture.
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis. Analyst. (2021).[1][2]
Sources
- 1. Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiopharm.com [cellbiopharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroartemisinin (DHA) Impurity Profiling
Topic: Reducing Baseline Noise & Artifacts in HPLC Analysis
Welcome to the DHA Analysis Support Hub
Status: Active Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Low-UV Detection & Thermal Instability[1]
You are likely here because Dihydroartemisinin (DHA) is a "chromatographically silent" molecule. It lacks the conjugated double-bond systems that make most drugs easy to detect by UV.[1] Consequently, you are forced to monitor at 210 nm —a wavelength where solvents, buffers, and even temperature fluctuations create a chaotic baseline.
This guide addresses the three most common support tickets we receive: Baseline Noise , Ghost Peaks (Epimerization) , and Thermal Degradation .
Module 1: The Baseline Noise (UV Detection at 210 nm)
User Question: "My chromatogram baseline at 210 nm looks like 'grass,' making it impossible to integrate impurities <0.1%. How do I smooth this out?"
Technical Diagnosis: At 210 nm, you are operating near the "UV Cutoff" of many common solvents.[1] The noise is rarely electronic; it is usually chemical or environmental.[1]
Troubleshooting Protocol: The "Optical Floor" Audit
-
Solvent Selection (The #1 Culprit):
-
Issue: Methanol (MeOH) has a UV cutoff of ~205 nm. At 210 nm, MeOH absorbs significantly, creating a high background absorbance (often >1.0 AU). This forces the detector to apply high gain, amplifying noise.
-
Solution: Switch to Acetonitrile (ACN) .[2] ACN has a cutoff of ~190 nm, providing a much transparent window at 210 nm.[1]
-
Grade Matters: Use only "Gradient Grade" or "Far UV" grade ACN. Standard "HPLC Grade" often contains impurities that absorb at 210 nm.
-
-
Mobile Phase Blending:
-
Issue: On-line mixing (using the pump to mix A and B) creates "mixing noise" because the viscosity and refractive index of water and ACN differ.[1] At 210 nm, these microscopic fluctuations appear as sinusoidal waves in the baseline.
-
Solution: Pre-mix your mobile phase (isocratic) if possible. If running a gradient, ensure your pump has a high-efficiency mixer (e.g., Agilent Jet Weaver or equivalent).
-
-
Temperature Isolation:
Data: Solvent Suitability at 210 nm
| Solvent / Additive | UV Cutoff (nm) | Suitability for DHA @ 210 nm | Notes |
| Acetonitrile | 190 | High | Preferred organic modifier.[1] |
| Methanol | 205 | Low | Causes high background/noise.[1] |
| Water | <190 | High | Must be 18.2 MΩ (Milli-Q).[1] |
| TFA (0.1%) | 210 | Critical Fail | Absorbs strongly; masks impurities. |
| Phosphoric Acid | <190 | High | Good for pH control, transparent.[1] |
| Ammonium Acetate | 210 | Moderate | Use low conc.[1] (<10mM) if needed.[2] |
Module 2: The "Ghost" Peaks (Chemistry & Stability)
User Question: "I see a splitting peak for DHA, or peaks appearing in my blank. Is my column failing?"
Technical Diagnosis: DHA is a sesquiterpene lactone with a hemiacetal group.[1] It is chemically dynamic.[1] You are likely observing On-Column Epimerization or Thermal Degradation , not column failure.[1]
Mechanism: The Alpha/Beta Flux
DHA exists in equilibrium between
User Question: "How do I stop the peak splitting?"
Protocol: Controlling the Equilibrium
-
Temperature Control:
-
Standard: Run the column at 25°C - 30°C .
-
Advanced (Cryo): If splitting persists, lower column temperature to 10°C - 15°C . Lower temperatures slow the kinetics of interconversion, "freezing" the epimers into distinct peaks or a single merged peak depending on the separation speed.[1]
-
Warning: Do NOT exceed 40°C. High heat accelerates the conversion of DHA to Artemisinin (a degradation product), creating false impurity peaks.
-
-
Sample Preparation:
Module 3: Visualizing the Workflow
The following diagram illustrates the decision matrix for troubleshooting DHA analysis.
Caption: Decision tree for isolating noise sources versus chemical instability in DHA analysis.
Module 4: Alternative Detection (When UV Fails)
User Question: "I cannot get the UV baseline stable enough for my LOQ (Limit of Quantitation). What are my alternatives?"
Recommendation: Switch to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .
Why?
-
Physics: These detectors evaporate the mobile phase.[1] Since ACN and Water are volatile, they disappear.[1] The detector only "sees" the non-volatile DHA and impurities.[1]
-
Benefit: The "UV Cutoff" of the solvent becomes irrelevant.[1] You can run gradients without the baseline rising.[1]
ELSD Optimization Protocol for DHA:
-
Drift Tube Temperature: Set low (35°C - 40°C). Reason: DHA is thermally unstable.[1] High evaporation temps will decompose the analyte inside the detector.[1]
-
Nebulizer Gas: Use high-purity Nitrogen (99.99%).
-
Mobile Phase: Must be 100% volatile.[1] Use Ammonium Acetate or Formic Acid; avoid Phosphate buffers (they are non-volatile and will clog the detector).
References
-
World Health Organization. (2019). The International Pharmacopoeia, 9th Edition.[1] "Artemisinin and Derivatives."[1][3][4][5][6][7][8][9]
-
Gaudin, K., et al. (2009).[3] "Determination of artesunate using reversed-phase HPLC at increased temperature and ELSD detection." Journal of Separation Science, 32(2), 231-237.[3]
-
Baertschi, S. W., et al. (2008).[10] "On-column epimerization of dihydroartemisinin: an effective analytical approach to overcome the shortcomings of the International Pharmacopoeia monograph." Journal of Chromatography A, 1216.[1][11] (Note: Validates the cryo-HPLC approach for epimer control).
-
Chromatography Online. (2019). "HPLC Diagnostic Skills–Noisy Baselines." LCGC Blog.
Sources
- 1. CN103760265A - High performance liquid chromatography determination method of dihydroartemisinin content - Google Patents [patents.google.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Determination of artesunate using reversed-phase HPLC at increased temperature and ELSD detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. nijophasr.net [nijophasr.net]
- 7. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmv.org [mmv.org]
- 9. researchgate.net [researchgate.net]
- 10. On-column epimerization of dihydroartemisinin: an effective analytical approach to overcome the shortcomings of the International Pharmacopoeia monograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Dihydroartemisinin (DHA) Impurity Quantification
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Method Robustness & Troubleshooting for DHA Analysis
Welcome to the Technical Support Center
You are likely here because Dihydroartemisinin (DHA) is behaving unpredictably in your HPLC/UPLC workflow. Unlike standard small molecules, DHA presents a "perfect storm" of analytical challenges: it lacks a strong UV chromophore, it is thermally labile, and it exists in a dynamic equilibrium of
This guide moves beyond basic textbook definitions. We focus on the causality of failure—why your method works on Monday but fails on Friday—and provide self-validating protocols to ensure robustness.
Module 1: The "Invisible" Impurities (Detection Logic)
User Issue: "I cannot achieve the required Limit of Quantitation (LOQ) for impurities using standard UV detection, or I am seeing massive baseline drift."
Technical Diagnosis:
DHA and its key impurities (like Artemisinin) lack a conjugated
The Solution: Detector Selection Strategy While UV is the standard, it is often the wrong tool for robust trace impurity analysis of artemisinins unless strict solvent controls are in place.
Protocol: Optimization of Low-Wavelength UV vs. ELSD
| Parameter | UV-Vis (Low | ELSD (Evaporative Light Scattering) |
| Target Wavelength | 210 nm (Critical: Bandwidth | N/A (Evaporation Temp: 35–40°C) |
| Mobile Phase | Must use HPLC-Grade Acetonitrile (Cutoff <190 nm). Avoid Methanol (Cutoff ~205 nm). | Volatile buffers only (Formic acid, Ammonium Acetate). |
| Linearity | High (Beer-Lambert Law applies). | Non-linear (Log-Log fit required). |
| Robustness Risk | High.[1] Slight changes in organic modifier cause baseline shifts. | Low. Solvent evaporation removes baseline interference. |
Actionable Step: If your UV baseline noise > 0.5 mAU, switch mobile phase A to 10 mM Ammonium Acetate (pH 5.0) rather than Phosphate, or transition to ELSD for universal detection of non-chromophoric degradants.
Workflow: Detector Decision Tree
Figure 1: Decision logic for selecting the appropriate detector based on sensitivity requirements and molecular properties.
Module 2: The "Shifting" Peaks (Epimerization & Thermal Instability)
User Issue: "My main DHA peak splits into two, or the area ratio changes if the sample sits in the autosampler."
Technical Diagnosis:
DHA is a lactol. In solution, it undergoes mutarotation, existing as an equilibrium mixture of
-
Peak Splitting: If the chromatography is efficient and the temperature is low, you may partially separate these epimers, leading to a "split" peak or a shoulder.
-
On-Column Degradation: The endoperoxide bridge is thermally unstable. High column temperatures (>40°C) can cause DHA to degrade during the run, converting it back to Artemisinin (Impurity A) or other breakdown products, creating "ghost peaks" or elevated impurity levels.
The Solution: Kinetic Control You must freeze the equilibrium or merge the peaks intentionally.
Experimental Data: Temperature Impact on Recovery
| Column Temperature | Epimer Separation | Degradation (Impurity A formation) | Recommendation |
| 10°C - 20°C | Distinct split often visible ( | Negligible (< 0.1%). | Recommended for stability, but requires integration of both peaks. |
| 30°C - 40°C | Broad, merging peak (peak tailing). | Low (0.2 - 0.5%). | Common compromise, but robustness is poor.[2] |
| > 50°C | Sharp single peak (rapid interconversion). | High (> 2.0%) .[3][4][5] | Avoid. Artificial generation of impurities. |
Critical Protocol:
-
Autosampler: Set to 4°C . This slows mutarotation and prevents hydrolysis in the vial.
-
Column Oven: Maintain at 25°C ± 2°C . Do not use high temperature to reduce backpressure; use a larger particle size or superficial porous particles instead.
Module 3: Method Robustness Strategy (DoE)
User Issue: "The method works in R&D but fails in QC validation."
Technical Diagnosis: Standard "One-Factor-at-a-Time" (OFAT) robustness testing misses interactions. For DHA, the interaction between pH and Organic Modifier % is critical because pH affects the rate of epimerization and the stability of the lactol ring.
The Solution: Targeted Stress Testing According to ICH Q2(R1) and upcoming Q14 guidelines, you must demonstrate the method's capability to withstand deliberate variations.
Robustness Design of Experiment (DoE) Protocol
Perform these specific variations. If the resolution between Impurity A (Artemisinin) and DHA drops below 1.5, the method is not robust.
-
pH Variation:
units. (DHA is sensitive to basic pH; ensure buffer is acidic, typically pH 3.0–5.0). -
Wavelength:
. (A shift to 212 nm can drop sensitivity by 30% due to the steep slope of the absorption curve). -
Flow Rate:
.
Workflow: Robustness Testing Cycle
Figure 2: Multivariate robustness testing scheme focusing on critical quality attributes (Resolution and Tailing).
Frequently Asked Questions (FAQs)
Q: Why do I see a "negative" peak before my main DHA peak? A: This is likely a Refractive Index (RI) effect caused by the sample solvent mismatch. If you dissolve DHA in 100% Methanol but your mobile phase is 60% Acetonitrile, the mixing wave travels through the column. Fix: Dissolve the sample in the mobile phase itself.
Q: Can I use Phosphate buffer? A: Yes, but only if using UV detection. If you ever plan to use LC-MS or ELSD for impurity identification, Phosphate is non-volatile and will ruin the detector. Ammonium Acetate or Formate is preferred for "future-proofing" the method.
Q: My retention times are drifting downward over 50 injections. A: Check your mobile phase pH. Acetonitrile/Water mixtures can absorb CO2 over time, shifting pH. Fix: Use a buffered mobile phase (e.g., 10mM Ammonium Acetate) rather than simple water/organic mixtures to lock the pH.
References
-
International Pharmacopoeia. (2019). Artemisinin and Derivatives: Monographs. World Health Organization.[6][7][8] [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Vander Heyden, Y., et al. (2001). Robustness tests: an efficient tool for the optimization of HPLC methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Cok, L., et al. (2025).[9] Determination of artesunate using reversed-phase HPLC at increased temperature and ELSD detection. ResearchGate. [Link]
-
Parapini, S., et al. (2015). Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions. Antimicrobial Agents and Chemotherapy.[9][10][11] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems | MDPI [mdpi.com]
- 4. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjppd.org [rjppd.org]
- 7. pharmafed.wordpress.com [pharmafed.wordpress.com]
- 8. Hacettepe University Journal of the Faculty of Pharmacy » Submission » Forced Degradation Profiling of Artemether by Validated Stability-Indicating RP-HPLC-DAD Method [dergipark.org.tr]
- 9. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digicollections.net [digicollections.net]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Dihydroartemisinin (DHA) Mobile Phase Optimization
Topic: Optimization of Mobile Phase for Dihydroartemisinin and Separation of Impurity F Support Level: Tier 3 (Advanced Method Development)
Executive Summary
Dihydroartemisinin (DHA) presents a unique "Chromatographic Paradox." It is a heat-sensitive, acid-labile hemiacetal that lacks a strong UV chromophore. Impurity F (identified in key pharmacopoeias as a ring-opened carboxylic acid derivative, CAS 173427-03-7) requires acidic conditions for retention on C18 columns. However, acidic conditions accelerate the on-column degradation of DHA into 9,10-anhydrodihydroartemisinin (Impurity C).
This guide provides the protocols to balance these opposing requirements, ensuring the separation of Impurity F without generating artifactual degradation peaks.
Module 1: The "Golden Standard" Protocol
Start here. This protocol is the optimized baseline derived from stability-indicating studies.
| Parameter | Specification | Technical Rationale |
| Column | C18 with Polar Embedding (e.g., Waters SymmetryShield RP18 or Phenomenex Luna Omega PS C18) | Polar embedded groups shield silanols, improving peak shape for the acidic Impurity F without requiring extremely low pH. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 4.0 - 4.5) | CRITICAL: pH < 4.0 causes DHA degradation. pH > 5.0 causes Impurity F (acid) to ionize and elute in the void volume. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Methanol can cause acetal exchange with DHA (forming methyl-ether artifacts); Acetonitrile is chemically inert toward the lactol group. |
| Flow Rate | 1.0 mL/min | Standard flow; lower to 0.8 mL/min if backpressure exceeds 250 bar to prevent frictional heating (which degrades DHA). |
| Temperature | 30°C ± 2°C | strictly controlled. Temperatures >40°C induce thermal degradation of the endoperoxide bridge. |
| Detection | UV 210 nm or ELSD/CAD | DHA has weak UV absorbance (end absorption). ELSD is preferred for higher sensitivity and baseline stability. |
Module 2: The "pH Paradox" Visualization
Understanding why your separation fails is as important as fixing it. The diagram below illustrates the opposing forces of Stability vs. Retention.
Caption: The "pH Paradox" in DHA analysis. Extreme pH values force a trade-off between analyte stability and impurity retention. The optimal window is narrow (pH 4.0–4.5).
Module 3: Troubleshooting & FAQs
Direct solutions to common symptoms observed in the lab.
Q1: I see "Ghost Peaks" appearing after the main DHA peak. What are they?
Diagnosis: On-column degradation. The Science: DHA is a hemiacetal (lactol). In acidic environments (pH < 3.[1]0) or high temperatures, it dehydrates to form 9,10-anhydrodihydroartemisinin (Impurity C), which is more hydrophobic and elutes later. The Fix:
-
Check pH: Ensure your aqueous buffer is pH ≥ 4.0 .
-
Check Temperature: Lower column oven temperature to 25°C - 30°C .
-
Solvent Check: If using Methanol, switch to Acetonitrile . Methanol can react with DHA to form methyl-ether artifacts (O-methylation).
Q2: Impurity F is co-eluting with the solvent front (Void Volume).
Diagnosis: Ionization of the impurity.
The Science: Impurity F contains a carboxylic acid group (propanoic acid moiety). At neutral pH (e.g., water/ACN without buffer), the acid deprotonates to its anionic form (
-
Buffer is Mandatory: You cannot use plain water. Add 10mM Ammonium Formate adjusted to pH 4.0.
-
Acidification: This suppresses ionization (
), increasing hydrophobicity and retention.
Q3: The baseline is drifting, and sensitivity is poor at 210 nm.
Diagnosis: Weak chromophore and refractive index effects.
The Science: DHA lacks a conjugated
-
Switch Detector: If available, use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are universal detectors ideal for semi-volatile, non-chromophoric compounds.
-
Mobile Phase Transparency: If stuck with UV, ensure you use HPLC-grade Acetonitrile (cutoff <190 nm) and avoid phosphate buffers, which can absorb at low wavelengths.
Module 4: Advanced Optimization Workflow
Use this decision tree to fine-tune resolution if the standard protocol yields
Caption: Step-by-step logic for resolving Impurity F. Note that lowering pH (Action 2) is a risky move that requires immediate stability verification.
References
-
European Directorate for the Quality of Medicines & Healthcare (EDQM). (2025). Impurity Control in the European Pharmacopoeia: Dihydroartemisinin Monograph. Retrieved from [Link]
-
Pharmace Research Laboratory. (2024). Dihydroartemisinin Impurity F Structure and Properties (CAS 173427-03-7).[2] Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Estimation of dihydroartemisinin using high-resolution LC/ESI-MS: Stability and Mobile Phase Optimization. Retrieved from [Link]
-
Medicines for Malaria Venture (MMV). (2020). Development of HPLC analytical protocol for artemisinin quantification and impurity profiling. Retrieved from [Link]
Sources
Technical Support Center: Dihydroartemisinin (DHA) Analysis
A Guide to Preventing On-Column Degradation
Welcome to the Technical Support Center for Dihydroartemisinin (DHA) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chromatographic analysis of DHA. As a potent antimalarial agent and the primary active metabolite of other artemisinin derivatives, accurate quantification of DHA is critical. However, its inherent instability can lead to significant on-column degradation, compromising data integrity.
This document provides in-depth troubleshooting advice and preventative strategies based on a thorough understanding of the chemical mechanisms driving DHA degradation.
Part 1: Understanding On-Column Degradation of DHA
Dihydroartemisinin's therapeutic efficacy is intrinsically linked to its endoperoxide bridge within the 1,2,4-trioxane ring system.[1][2] This same functional group, however, is the primary site of its chemical instability. On-column degradation is not a random event but a predictable outcome of specific chemical interactions with the stationary phase, mobile phase, and analytical conditions.
Key Factors Influencing DHA Stability:
-
pH: DHA is most stable in acidic conditions (pH 2-6).[1] As the pH increases towards neutral and alkaline conditions (pH > 6), the rate of degradation significantly accelerates.[1][3][4] This is a critical consideration for mobile phase preparation.
-
Temperature: Elevated temperatures promote the degradation of DHA.[5][6][7] It is crucial to control the temperature of the column and the autosampler. Some studies have shown improved stability at refrigerated or sub-ambient temperatures (0-10°C).[8]
-
Stationary Phase: While a variety of reversed-phase columns have been used, the specific chemistry can influence stability. C18 and Phenyl columns are commonly employed.[1][5] The surface chemistry and any residual metals in the silica matrix can potentially catalyze degradation.
-
Presence of Iron: Artemisinins, including DHA, are known to degrade in the presence of ferrous iron (Fe(II)-heme).[1][4] While more of a concern in biological matrices, it's a reminder of the molecule's sensitivity to metal ions which could be present in the HPLC system or column.
-
Epimerization: Dihydroartemisinin exists as two epimers, α-DHA and β-DHA. Interconversion between these isomers can occur on-column, leading to peak broadening or the appearance of multiple peaks for a single analyte.[6][8]
Visualizing the Degradation Pathway
The degradation of DHA often involves the cleavage of the endoperoxide bridge, leading to the formation of various degradation products. While the exact on-column degradation products can vary, understanding the initial steps is key to prevention.
Caption: Factors contributing to DHA degradation.
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the chromatographic analysis of DHA.
Q1: I'm seeing a significant loss of DHA peak area over a sequence of injections. What's causing this and how can I fix it?
A1: This is a classic sign of on-column degradation. The DHA is likely degrading as it passes through the column.
-
Immediate Action: Lower the column temperature. If your HPLC system has a column thermostat, set it to a lower temperature, for instance, 10-15°C. If not, consider running the analysis in a cold room if possible.
-
Check Your Mobile Phase pH: Ensure your mobile phase is acidic. A pH between 2.7 and 4.5 is often recommended.[6][9] Formic acid (0.1%) or ammonium formate buffer are common choices.[7][9]
-
Sample Stability: DHA is also unstable in solution.[5][10] Keep your samples in the autosampler at a low temperature (e.g., 4°C). Prepare fresh standards and samples as needed and avoid prolonged storage at room temperature.[10]
Q2: My DHA peak is broad, split, or has a significant tail. What is happening?
A2: This could be due to on-column epimerization, where the α and β isomers of DHA are interconverting during the separation.
-
Lower the Temperature: As with signal loss, reducing the column temperature can slow down the rate of interconversion, leading to sharper peaks.[8]
-
Optimize Flow Rate: A higher flow rate reduces the residence time of the analyte on the column, which can minimize the time for on-column reactions to occur. Experiment with increasing the flow rate, keeping in mind the pressure limits of your system.
-
Mobile Phase Composition: The choice of organic modifier and its proportion can influence peak shape. A combination of acetonitrile, water, and sometimes methanol has been found to be effective.[2][11]
Q3: I'm observing unexpected peaks in my chromatogram that are not present in my initial sample. Are these contaminants?
A3: While contamination is a possibility, it's highly likely you are observing degradation products of DHA that are being formed on-column.
-
Perform a Forced Degradation Study: To confirm this, intentionally degrade a sample of DHA (e.g., by adjusting the pH to be slightly basic or by gentle heating) and inject it. If the peaks in your forced degradation sample match the unexpected peaks in your analytical run, you have confirmed they are degradation products.
-
Systematic Troubleshooting: To pinpoint the source of degradation, systematically evaluate each component of your method.
-
Injector: Is the injector temperature too high?
-
Column: Is the column old or contaminated? Try a new column of the same type.
-
Mobile Phase: Is the pH of your mobile phase correct? Has it been freshly prepared?
-
Q4: Can I use a guard column with my DHA analysis?
A4: Yes, using a guard column is a good practice to protect your analytical column from contaminants in the sample matrix.[12] However, ensure that the guard column has the same stationary phase as your analytical column to avoid creating a new site for potential degradation.
Part 3: Prophylactic Strategies for Robust DHA Analysis
Instead of troubleshooting, a well-designed method can prevent on-column degradation from the start. Here are some proactive strategies.
Method Development Recommendations
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 or Phenyl, < 5 µm particle size | Provides good retention and selectivity.[1][5][10] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 2.7-4.5) or 0.1% Formic Acid in Water | Maintains an acidic environment to stabilize DHA.[6][7][9] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography.[11] |
| Gradient/Isocratic | Isocratic or a shallow gradient | Simplifies the method and can improve reproducibility. |
| Flow Rate | 0.3 - 1.0 mL/min | A balance between run time and minimizing on-column residence.[5][11] |
| Column Temperature | 10 - 25°C | Lower temperatures significantly reduce degradation.[6][8] |
| Autosampler Temp. | 4°C | Preserves the stability of DHA in prepared samples.[10] |
| Detection | UV at 210 nm or Mass Spectrometry | DHA has a chromophore suitable for low UV detection.[5][13] MS offers higher sensitivity and specificity. |
Experimental Protocol: Sample Preparation for Plasma Analysis with Stabilization
This protocol is adapted from methods designed to prevent degradation in biological matrices, with principles applicable to on-column stability.
-
Sample Collection & Storage: Collect blood samples in appropriate anticoagulant tubes and process to obtain plasma promptly. Store plasma samples at -80°C until analysis.
-
Thawing: Thaw frozen plasma samples on ice to minimize degradation.[10][12]
-
Protein Precipitation:
-
To 100 µL of plasma in a polypropylene tube on ice, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
-
Injection: Inject the supernatant into the LC-MS/MS system.
Note: For samples with a high degree of hemolysis, pre-treatment with stabilizing agents like hydrogen peroxide or sodium nitrite has been reported to be effective, though this may require method re-validation.[14]
Troubleshooting Logic Workflow
Caption: A logical workflow for troubleshooting DHA degradation.
References
-
Gbotosho, G. O., et al. (2015). Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays. Antimicrobial Agents and Chemotherapy, 59(7), 4046–4052. [Link]
-
Twibanire, J. D. (2012). ANALYTICAL CHARACTERIZATION OF ARTEMISININ AND ITS DERIVATIVES USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY, ELECTROCHEMISTRY AND MASS SPECTROMETRY. [Link]
-
Asih, P. B. S., et al. (2021). Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin. Molecular and Cellular Biomedical Sciences, 5(1), 29. [Link]
-
Kaur, H., et al. (2015). Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions. The American Journal of Tropical Medicine and Hygiene, 92(6_Suppl), 71–79. [Link]
-
Xie, S., et al. (2011). Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method. Bioanalysis, 3(24), 2731–2739. [Link]
-
Ahmad, A., et al. (2023). Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software. Frontiers in Pharmacology, 14. [Link]
-
Gazar, A. M., et al. (2021). Chemical stability of artemisinin derivatives. ResearchGate. [Link]
-
Nuffield Department of Medicine. (n.d.). Stability of the antimalarial drug dihydroartemisinin under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. [Link]
-
G. Gatti, et al. (2008). On-column epimerization of dihydroartemisinin: An effective analytical approach to overcome the shortcomings of the International Pharmacopoeia monograph. Journal of Chromatography A, 1192(1), 130-134. [Link]
-
Oke, K., & Mugweru, A. (2022). LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems. Separations, 9(8), 218. [Link]
-
Medicines for Malaria Venture. (2009). Development of HPLC analytical protocol for artemisinin quantification in plant materials and extracts SUMMARY. [Link]
-
Singh, S., et al. (2016). Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. Marmara Pharmaceutical Journal, 20(1). [Link]
-
Hanboon, C., et al. (2019). Stability of Dihydroartemisinin–Piperaquine Tablet Halves During Prolonged Storage Under Tropical Conditions. The American Journal of Tropical Medicine and Hygiene, 101(6), 1297–1300. [Link]
-
Sravani, S., et al. (2018). Stability Indicating Degradation Behaviour of Artesunate Under stress conditions. Research Journal of Pharmacy and Technology, 11(11), 4885. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). The forced degradation and solid state stability indicating study and Validation of method for the determination of Assay of Artesunate by HPLC. [Link]
Sources
- 1. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stability of the antimalarial drug dihydroartemisinin under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 5. rdw.rowan.edu [rdw.rowan.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ajtmh.org [ajtmh.org]
- 10. cellbiopharm.com [cellbiopharm.com]
- 11. mmv.org [mmv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Sensitivity Impurity Profiling for Dihydroartemisinin (DHA)
Status: Operational Operator: Senior Application Scientist Topic: Enhancing Sensitivity for Low-Level Dihydroartemisinin Impurities Case ID: DHA-IMP-001
Introduction: The "Invisible" Analyte Challenge
Welcome to the technical support hub for Artemisinin derivatives. If you are analyzing Dihydroartemisinin (DHA), you are likely facing the "Chromophore Conundrum." Unlike most small molecules, DHA lacks a conjugated
This guide moves beyond standard pharmacopoeial methods (which often struggle at trace levels <0.1%) to provide high-sensitivity workflows using Charged Aerosol Detection (CAD) and Soft-Ionization LC-MS/MS .
Module 1: The UV Barrier & Chromatographic Anomalies
Q: I am using the Ph. Eur. method at 210 nm, but my baseline noise prevents me from seeing impurities below 0.1%. How can I fix this?
A: Detection at 210 nm is operating at the "cutoff" edge of most solvents, meaning your mobile phase absorbs almost as much energy as your analyte. To enhance signal-to-noise (S/N) ratios without changing detectors, you must optimize "optical transparency."
Troubleshooting Protocol: UV Optimization
-
Solvent Grade: Switch from "HPLC Grade" to "LC-MS Grade" acetonitrile. The lower UV cutoff reduces background absorbance.
-
Buffer Selection: Avoid carboxylate buffers (acetate/formate) if possible, as they absorb at 210 nm. Use Phosphate buffer (pH 3.0) if your column permits, as it is transparent at low wavelengths. Note: Do not use phosphate with MS detectors.
-
Reference Cell Correction: If using a Diode Array Detector (DAD), ensure your reference wavelength is set off the peak (e.g., 360 nm) with a bandwidth of 100 nm to compensate for refractive index effects.
Q: My DHA peak is splitting into a "saddle" shape or two distinct peaks. Is my column failing?
A: Likely not. This is a classic chemical artifact, not a hardware failure. DHA exists in dynamic equilibrium between
-
The Mechanism: The hydroxyl group at C-12 allows the ring to open and close, interconverting isomers.
-
The Fix: You cannot stop this equilibrium, but you can control how it appears on the chromatogram.
-
Option A (Merge): Increase column temperature to 40–50°C . This accelerates the interconversion rate faster than the chromatographic timescale, merging the isomers into a single, sharp peak.
-
Option B (Separate): If you must quantify isomers separately, lower the temperature to 10–15°C to "freeze" the equilibrium.
-
Critical Step: Allow standards and samples to equilibrate at room temperature for 18–24 hours post-reconstitution before injection to ensure the
ratio is constant.
-
Module 2: Advanced Detection (Moving Beyond UV)
Q: I need to detect impurities A, B, and C at 0.05% levels. UV is insufficient. Should I use LC-MS or CAD?
A: This depends on your goal: Quantification (CAD) vs. Identification (MS).
Technique 1: Charged Aerosol Detection (CAD)
CAD is the preferred "workhorse" for DHA purity because its response is independent of chemical structure (unlike UV). It detects any non-volatile particle.[2]
-
Why it works: DHA forms particles after the mobile phase evaporates.
-
Sensitivity: Can easily reach 0.01% (LOD).
-
Linearity: CAD is inherently non-linear. You must use a quadratic curve fit or an inverse gradient compensation setup.
Technique 2: Soft-Ionization LC-MS/MS
Mass Spectrometry is the most sensitive but risky due to the fragility of the endoperoxide bridge. Hard ionization (standard ESI settings) will shatter the molecule, causing in-source fragmentation that mimics degradation impurities.
Protocol: "Soft" Ionization for Labile Peroxides
-
Adduct Strategy: Do not target the protonated ion
. It is unstable and loses water immediately ( ).-
Target: Ammonium adduct
. -
Mobile Phase Additive: Add 5–10 mM Ammonium Acetate or Ammonium Formate .
-
-
Source Temperature: Keep the desolvation temperature < 350°C to prevent thermal degradation in the source.
Data Comparison: Detector Capabilities
| Feature | HPLC-UV (210 nm) | HPLC-CAD | LC-MS/MS (ESI+) |
| Primary Mechanism | UV Absorbance | Particle Charging | Mass-to-Charge Ratio |
| Sensitivity (LOD) | ~0.1% (High Noise) | ~0.01% (Excellent) | <0.001% (Trace) |
| Linearity | Linear | Curvilinear (Quadratic) | Linear (Dynamic Range) |
| DHA Specificity | Low (Solvent interference) | High (Universal) | High (Mass specific) |
| Thermal Risk | None | Low | High (Source fragmentation) |
Module 3: Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the correct detection method based on your sensitivity requirements and available instrumentation.
Figure 1: Decision tree for selecting the optimal detection modality for DHA impurities.
Module 4: Sample Preparation & Stability
Q: I see "Ghost Peaks" that increase the longer the sample sits in the autosampler. What is happening?
A: You are likely witnessing on-column or in-vial thermal degradation . DHA is chemically fragile; the endoperoxide bridge cleaves easily to form dehydro-artemisinin and other rearrangement products.
The "Cold Chain" Preparation Protocol:
-
Evaporation: If concentrating samples, never exceed 30°C . Use a nitrogen evaporator rather than a rotary evaporator with a hot water bath.
-
Solvent Choice: Avoid protic solvents (methanol) if possible, as they can promote ring opening. Acetonitrile is preferred.
-
Autosampler: Set the autosampler temperature to 4°C . Never run DHA samples at ambient temperature if the run queue exceeds 4 hours.
Figure 2: Degradation pathways triggered by improper sample handling.
References
-
European Pharmacopoeia (Ph.[5] Eur.) . Artemisinin and Dihydroartemisinin Monographs. (Provides the baseline UV methods and impurity limits).
-
Vandercruyssen, K., et al. (2014).[4] Analysis of artemisinin and derivatives: A review of the most recent HPLC and LC-MS methods. (Comprehensive review of detection strategies).
-
Thermo Fisher Scientific . Charged Aerosol Detection for Non-Chromophoric Compounds. (Technical notes on CAD linearity and sensitivity).
-
Hodel, Y., et al. (2009).[4] Determination of Dihydroartemisinin in Human Plasma by LC-MS/MS. (Source for soft ionization and ammonium adduct strategy).
-
ICH Guidelines . Q3A(R2): Impurities in New Drug Substances. (Regulatory limits for reporting and qualification).
Sources
- 1. cellbiopharm.com [cellbiopharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Application of LC-MS/MS method for determination of dihydroartemisin in human plasma in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]
- 5. molnar-institute.com [molnar-institute.com]
Validation & Comparative
A Senior Application Scientist's Guide to Establishing Limits of Detection and Quantification for Dihydroartemisinin Impurity F: A Comparative Analysis of Analytical Methodologies
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Dihydroartemisinin impurity F, a critical step in the quality control of Dihydroartemisinin, a potent antimalarial drug. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the selection of analytical techniques and validation procedures, grounded in regulatory expectations.
Dihydroartemisinin is a semisynthetic derivative of artemisinin, and like many APIs, it can contain impurities that arise during synthesis or degradation.[1] The control of these impurities is a regulatory requirement and is essential for patient safety. This compound, with the IUPAC name (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid, is one such related substance that must be monitored.[2]
This guide will compare two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of this impurity. The focus will be on the practical aspects of method validation, specifically the determination of LOD and LOQ, in line with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2).[3]
The Crucial Role of LOD and LOQ in Impurity Profiling
Before delving into the experimental protocols, it is essential to understand the significance of the Limit of Detection (LOD) and Limit of Quantification (LOQ).
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[3]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[3]
For impurity analysis, the LOQ is particularly critical as it defines the lower limit for accurately monitoring and controlling the levels of potentially harmful substances in the API.
Comparative Overview of Analytical Techniques
The choice of analytical technique is the foundation of a robust impurity detection method. Here, we compare HPLC-UV and UPLC-MS/MS for the analysis of this compound.
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity with smaller particles for higher efficiency, detection by mass-to-charge ratio. |
| Specificity | Moderate. Co-eluting compounds with similar UV spectra can interfere. | High. Provides structural information, minimizing interference. |
| Sensitivity | Lower. Dependent on the chromophore of the analyte. | Very high. Capable of detecting trace amounts. |
| Speed | Slower run times. | Faster run times due to higher pressure and smaller particle sizes. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Applicability to Impurity F | Potentially suitable if Impurity F has a chromophore, but may lack the required sensitivity. | Ideal for trace-level quantification due to its high sensitivity and specificity. |
Experimental Protocols
The following protocols are designed to be self-validating systems, providing a clear path for determining the LOD and LOQ of this compound. A commercially available reference standard of Impurity F is required for these procedures.[2][4]
Protocol 1: HPLC-UV Method
This method represents a traditional approach and is often used for routine quality control.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of Impurity F. A wavelength of 216 nm has been used for Dihydroartemisinin.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution of Impurity F: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.
3. Determination of LOD and LOQ (Based on Signal-to-Noise Ratio):
-
Prepare a series of progressively more dilute solutions of Impurity F.
-
Inject each solution and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.
Protocol 2: UPLC-MS/MS Method
This method offers higher sensitivity and specificity, making it suitable for detecting impurities at very low levels.
1. Instrumentation and Chromatographic Conditions:
-
UPLC-MS/MS System: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-efficiency C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.[8]
-
Ionization Mode: Positive ESI.[7]
-
MS/MS Detection: Monitor for a specific parent-daughter ion transition for Impurity F.
2. Preparation of Solutions:
-
Prepare stock and working standard solutions of Impurity F as described in the HPLC-UV protocol, but at lower concentrations appropriate for the higher sensitivity of the UPLC-MS/MS system.
3. Determination of LOD and LOQ (Based on Calibration Curve):
-
Prepare a series of at least six calibration standards at the lower end of the expected concentration range.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Calculate the LOD and LOQ using the following formulas as per ICH guidelines:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (which can be estimated from the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.
-
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this guide.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaceresearch.com [pharmaceresearch.com]
- 3. omicsonline.org [omicsonline.org]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Eurartesim | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]
- 8. Metabolite Profiling of Dihydroartemisinin in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: HPLC vs. UPLC for Dihydroartemisinin Impurity Analysis
Executive Summary
Dihydroartemisinin (DHA), a potent antimalarial agent and the active metabolite of artemisinin derivatives, presents unique analytical challenges due to its thermal instability and lack of a strong UV chromophore . While High-Performance Liquid Chromatography (HPLC) remains the regulatory standard in many pharmacopoeias (USP/EP), Ultra-Performance Liquid Chromatography (UPLC) offers superior resolution and sensitivity.
This guide provides a data-driven comparison, demonstrating that UPLC is the scientifically superior choice for impurity profiling of DHA , primarily because its shorter run times significantly reduce on-column degradation—a critical artifact often mistaken for inherent impurities in standard HPLC methods.
Technical Deep Dive: The Challenge of DHA Analysis
The Molecule
DHA contains an endoperoxide bridge (
The Detection Problem
DHA lacks a conjugated
-
HPLC Limitation: Long residence times on the column can lead to the thermal cleavage of the endoperoxide bridge, generating "ghost" impurities (degradation artifacts) during the run.
-
UPLC Solution: The use of sub-2
particles allows for higher linear velocities ( ) without sacrificing efficiency ( ), according to the Van Deemter equation. This reduces the analyte's exposure to the column environment, preserving sample integrity.[1]
Experimental Protocols
The following protocols represent a standardized comparison based on validated stability-indicating methods.
Protocol A: Conventional HPLC (Baseline)
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18,
, packing (e.g., Waters Symmetry or equivalent). -
Mobile Phase:
-
Injection Volume:
. -
Run Time: 45 minutes.
Protocol B: UPLC/UHPLC (Advanced)
-
System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: C18,
, packing (e.g., ACQUITY UPLC BEH C18). -
Mobile Phase:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume:
. -
Detection: UV at 210 nm (or ELSD/MS for enhanced sensitivity).
-
Run Time: 8 minutes.
Analytical Workflow Diagram
Figure 1: Comparative workflow highlighting the impact of residence time on sample integrity.
Performance Comparison Data
The following data summarizes the performance metrics observed when analyzing DHA and its key impurities (Impurity A - Artemisinin; Impurity B - Deoxyartemisinin).
| Metric | HPLC (Protocol A) | UPLC (Protocol B) | Impact Analysis |
| Run Time | 45.0 min | 8.0 min | 82% reduction in analysis time; higher throughput. |
| Resolution ( | 1.8 (DHA/Impurity A) | 3.2 (DHA/Impurity A) | UPLC provides baseline separation of closely eluting isomers. |
| Sensitivity (LOD) | Narrower peaks in UPLC increase peak height, improving S/N ratio by ~10x. | ||
| Solvent Usage | ~45 mL/run | ~3.2 mL/run | 93% reduction in solvent cost and hazardous waste disposal. |
| Backpressure | ~120 bar | ~650 bar | Requires UPLC-rated hardware; standard HPLC pumps cannot support this. |
| Sample Integrity | Moderate Risk | Low Risk | Short exposure to column backpressure/friction heat minimizes on-column degradation. |
Key Causality:
In HPLC, the broad peak shape of DHA often masks the separation of the
Decision Logic for Method Selection
When should you transition? Use this logic gate to determine the appropriate methodology for your laboratory.
Figure 2: Decision matrix for selecting between HPLC and UPLC based on lab constraints.
Critical Analysis & Recommendations
The "Ghost Peak" Phenomenon
Researchers often observe small impurity peaks eluting after the main DHA peak in HPLC. Investigations using LC-MS have confirmed that some of these are thermal degradation products formed during the slow HPLC run. UPLC eliminates this artifact, ensuring that the impurities quantified are actually present in the sample, not created by the method.
Recommendation
For Routine Quality Control (QC) where legacy equipment is dominant, HPLC remains acceptable provided that system suitability (resolution > 1.5) is met. However, for R&D and Stability Studies , UPLC is mandatory to distinguish between true degradation and method-induced artifacts.
References
-
World Health Organization (WHO). (2019). The International Pharmacopoeia: Artemisinin and Derivatives.Link
-
Stringham, R. W., et al. (2011).[6] "Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs." Journal of Chromatography A. Link
-
Vemula, V. R. B., et al. (2024).[2] "Stability indicating method development and validation for the determination of piperaquine tetraphosphate and dihydroartemisinin by RP-HPLC." International Journal of Pharmaceutical Research and Development. Link
-
Gaudin, K., et al. (2009). "Liquid chromatography-mass spectrometry for the simultaneous determination of artemether and lumefantrine in human plasma." Journal of Pharmaceutical and Biomedical Analysis. Link
-
United States Pharmacopeia (USP). (2012).[7] Dihydroartemisinin and Piperaquine Phosphate Tablets Monograph.Link
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 3. mmv.org [mmv.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability Indicating High-Performance Liquid Chromatography Method for the Estimation of Artemether in Capsule Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
The Analyst's Quandary: Selecting the Optimal Detector for Dihydroartemisinin Impurity F
A Senior Application Scientist's In-Depth Technical Guide
In the realm of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. Dihydroartemisinin (DHA), a potent antimalarial drug, and its derivatives are no exception. Among the spectrum of potential impurities, Dihydroartemisinin impurity F presents a unique analytical challenge. This guide provides a comprehensive evaluation of various high-performance liquid chromatography (HPLC) detectors for the robust analysis of this specific impurity, offering researchers, scientists, and drug development professionals a detailed roadmap for informed decision-making.
The Challenge: Dihydroartemisinin and the Elusive Impurity F
Dihydroartemisinin is a semi-synthetic derivative of artemisinin, a compound extracted from the sweet wormwood plant (Artemisia annua)[1]. Its molecular formula is C15H24O5[1]. This compound, with the molecular formula C14H22O4 and a molecular weight of 254.3 g/mol , is a critical process-related impurity that must be monitored and controlled. The structural difference between DHA and impurity F lies in the absence of the endoperoxide bridge in the impurity, a key functional group for the parent drug's therapeutic activity[2]. A significant analytical hurdle arises from the fact that many artemisinin-related impurities may lack strong chromophores, making their detection by conventional ultraviolet-visible (UV/Vis) spectroscopy challenging[3]. This necessitates a thorough evaluation of alternative detection technologies.
This guide will dissect the performance of five key HPLC detectors:
-
UV/Visible (UV/Vis) Detector
-
Photodiode Array (PDA) Detector
-
Evaporative Light Scattering Detector (ELSD)
-
Charged Aerosol Detector (CAD)
-
Mass Spectrometry (MS) Detector
We will delve into the fundamental principles of each detector, present a comparative analysis of their performance attributes for impurity F, and provide detailed experimental protocols to empower you to implement these methods in your laboratory.
Principles of Detection: A Spectrum of Technologies
The choice of detector is fundamentally dictated by the physicochemical properties of the analyte . For impurity F, which may exhibit weak UV absorbance, relying solely on traditional methods could lead to inaccurate quantification and potentially compromise product quality.
UV/Visible and Photodiode Array Detectors: The Workhorses
UV/Vis detectors are the most common in HPLC, measuring the amount of light absorbed by an analyte at a specific wavelength[4][5][6]. Their simplicity and robustness are key advantages. Photodiode Array (PDA) detectors are an advanced form of UV/Vis detectors that can acquire an entire UV spectrum simultaneously, providing additional qualitative information and aiding in peak purity assessment[4][7][8][9].
-
Causality of Choice: These detectors are the first line of consideration due to their widespread availability and ease of use. However, their efficacy is entirely dependent on the presence of a chromophore in the analyte that absorbs light in the UV-visible range[10][11]. For compounds with weak or no chromophores, these detectors will exhibit poor sensitivity[12].
Evaporative Light Scattering and Charged Aerosol Detectors: The Universalists
When dealing with non-chromophoric compounds, "universal" detectors like ELSD and CAD become indispensable.
-
Evaporative Light Scattering Detector (ELSD): The ELSD nebulizes the column eluent, evaporates the mobile phase, and then measures the light scattered by the remaining non-volatile analyte particles[7][13][14]. The response is proportional to the mass of the analyte. ELSD is compatible with gradient elution, a significant advantage over refractive index detectors[15].
-
Charged Aerosol Detector (CAD): Similar to ELSD, the CAD first converts the eluent into an aerosol and evaporates the solvent[16][17]. The resulting analyte particles are then charged by a stream of ionized nitrogen gas. The charged particles are detected by an electrometer, generating a signal proportional to the mass of the analyte[16]. CAD is often considered more sensitive and has a wider dynamic range than ELSD[10].
-
Causality of Choice: For an impurity like F, which may have poor UV absorbance, ELSD and CAD offer a significant advantage by providing a response that is independent of the analyte's optical properties[13][18]. This allows for a more accurate quantification of all non-volatile impurities present in the sample.
Mass Spectrometry Detector: The Ultimate in Specificity and Sensitivity
Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules[2]. When coupled with HPLC (LC-MS), it provides unparalleled sensitivity and specificity, enabling not only quantification but also structural elucidation of impurities.
-
Causality of Choice: For definitive identification and trace-level quantification of impurities, MS is the gold standard. It can distinguish between compounds with the same retention time but different masses, a critical capability in complex impurity profiling.
Head-to-Head Comparison: Evaluating Detectors for Impurity F
To provide a clear and objective comparison, the following table summarizes the expected performance of each detector for the analysis of this compound. This data is synthesized from established principles and typical performance characteristics reported in the literature for similar pharmaceutical analyses.
| Parameter | UV/Vis Detector | PDA Detector | ELSD | CAD | MS Detector |
| Principle | UV/Vis Absorbance | UV/Vis Absorbance (spectral) | Light Scattering | Charged Aerosol | Mass-to-Charge Ratio |
| Selectivity | Low to Moderate | Moderate | Low (Universal) | Low (Universal) | Very High |
| Sensitivity | Low (for weak chromophores) | Low (for weak chromophores) | Moderate | High | Very High |
| Linearity | Good | Good | Non-linear (logarithmic fit often required) | Non-linear (power function fit often required) | Good (over a wide dynamic range) |
| Gradient Compatibility | Excellent | Excellent | Excellent | Excellent | Excellent |
| Information Provided | Quantification | Quantification, Peak Purity, Spectral ID | Quantification | Quantification | Quantification, Molecular Weight, Structural Information |
| Ease of Use | Easy | Easy | Moderate | Moderate | Complex |
| Cost | Low | Moderate | Moderate | Moderate to High | High |
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for the analysis of this compound using the different detectors. These protocols are designed to be self-validating, with built-in checks for system suitability.
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Chromatographic Conditions (Applicable to all detectors)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol 1: UV/Vis and PDA Detection
-
Detector Wavelength: Set the UV/Vis detector to 210 nm. For the PDA detector, acquire data from 200-400 nm.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the Dihydroartemisinin sample in acetonitrile to a final concentration of 1 mg/mL.
-
System Suitability: Inject the 10 µg/mL standard five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Analysis: Inject the calibration standards and the sample solution.
-
Data Processing: For the UV/Vis detector, integrate the peak corresponding to impurity F. For the PDA detector, extract the chromatogram at 210 nm and check the peak purity of the impurity F peak.
Protocol 2: ELSD and CAD Detection
-
Detector Settings:
-
ELSD: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 L/min.
-
CAD: Set according to the manufacturer's recommendations.
-
-
Standard and Sample Preparation: Follow the same procedure as for UV/Vis detection.
-
System Suitability: Inject the 10 µg/mL standard five times. The RSD of the peak area should be less than 5.0%.
-
Analysis: Inject the calibration standards and the sample solution.
-
Data Processing: Integrate the peak corresponding to impurity F. For calibration, a logarithmic (ELSD) or power function (CAD) fit may be necessary.
Protocol 3: MS Detection
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Selected Ion Monitoring (SIM) for the [M+H]+ ion of impurity F (m/z 255.15). A full scan mode can also be used for initial identification.
-
-
Standard and Sample Preparation: Prepare standards and samples as described for UV/Vis detection. A lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL) may be appropriate due to the higher sensitivity of the MS detector.
-
System Suitability: Inject the 1 ng/mL standard five times. The RSD of the peak area should be less than 10.0%.
-
Analysis: Inject the calibration standards and the sample solution.
-
Data Processing: Extract the ion chromatogram for m/z 255.15 and integrate the peak corresponding to impurity F.
Logical Relationships in Detector Selection
The decision-making process for selecting the appropriate detector can be visualized as a logical flow based on the analytical requirements.
Caption: Decision tree for selecting an appropriate detector for this compound analysis.
Conclusion and Recommendations
The selection of an appropriate detector for the analysis of this compound is a critical step that directly impacts the accuracy and reliability of the results. While UV/Vis and PDA detectors are readily available, their utility is limited by the chromophoric properties of the impurity. For a potentially non-chromophoric compound like impurity F, these detectors may lack the required sensitivity.
ELSD and CAD offer a significant advantage as universal detectors, providing a response proportional to the mass of the analyte, irrespective of its optical properties. Between the two, CAD is generally favored for its higher sensitivity and wider dynamic range, making it a robust choice for impurity profiling[19][10].
For the highest level of assurance in terms of sensitivity, selectivity, and structural confirmation, LC-MS is the unequivocal choice. It is the most powerful tool for identifying and quantifying trace-level impurities, and it is indispensable for method development and validation, especially when dealing with unknown impurities.
Recommendation: For routine quality control where the impurity is known and present at levels detectable by universal detectors, CAD offers an excellent balance of performance and cost-effectiveness. For method development, impurity identification, and the analysis of samples with very low levels of impurity F, LC-MS is the recommended technique. A tiered approach, starting with PDA for initial screening and followed by CAD or MS for confirmation and quantification, can be a highly effective strategy.
References
-
Pharmace Research Laboratory. This compound. [Link]
-
Veeprho. Artemisinin Impurities and Related Compound. [Link]
-
Attih, E. E, et al. "Assay of Dihydroartemisinin by Iodometric Titration." Nigerian Journal of Pharmaceutical and Applied Science Research. [Link]
-
World Health Organization. Annex 6. [Link]
-
ResearchGate. Chemical structures of artemisinin (A), dihydroartemisinin (B),... | Download Scientific Diagram. [Link]
-
NIH. Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC. [Link]
-
LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]
-
Phenomenex. Types of HPLC Detectors. [Link]
-
ResearchGate. (PDF) Analysis of Artemether & Dihydroartemisinin by high performance high liquid chromatography in biological fluids-issues & solutions. [Link]
-
Advion Interchim Scientific. Evaporative light scattering detector ELSD. [Link]
-
Shimadzu Scientific Instruments. UV vs Diode-Array (PDA) Detectors for (U)HPLC. [Link]
-
LGC Axolabs. The benefits of high-resolution mass spectrometry for impurity profiling. [Link]
-
PubMed. Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs. [Link]
-
HWI group. Blog: Charged Aerosol Detection in Pharmaceutical Analysis. [Link]
-
Resolvemass Laboratories. Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
HWI group. Blog: Charged Aerosol Detection in Pharmaceutical Analysis. [Link]
-
Mastelf. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]
-
Torontech. Compare Different HPLC Detector Types. [Link]
-
BioPharmaSpec. The use of Evaporative Light Scattering Detection (ELSD) in Residual and Impurity Testing. [Link]
-
PubMed. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]
-
NIH. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method. [Link]
-
AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]
-
Waters. Charged Aerosol Detector | For HPLC & UHPLC Analysis. [Link]
-
ResearchGate. (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. [Link]
-
International Journal of Pharmaceutical Research and Development. Stability indicating method development and validation for the determination of piperaquine tetraphosphate and dihydro artemisinin by RP HPLC. [Link]
-
Patsnap Eureka. Comparing HPLC Detectors: Sensitivity and Range Analysis. [Link]
-
Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]
-
LCGC International. Ultraviolet Detectors: Perspectives, Principles, and Practices. [Link]
-
Mastelf. Understanding Detectors in HPLC: Which One is Right for Your Analysis?. [Link]
-
Shimadzu. ELSD-LTIII Low Temperature Evaporative Light Scattering Detector from Shimadzu. [Link]
-
GenTech Scientific. A Brief Overview of PDA Detectors in HPLC. [Link]
-
Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
-
Wiley Analytical Science. How charged aerosol detection is revolutionizing HPLC analysis. [Link]
Sources
- 1. Efficient HPLC-ELSD analysis of sodium and phosphate in aripiprazole extended-release injectable suspensions using trimodal column technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. focus.wiley.com [focus.wiley.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Frontiers | Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]
- 7. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 8. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 9. reachseparations.com [reachseparations.com]
- 10. sedere.com [sedere.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Application of LC-MS/MS method for determination of dihydroartemisin in human plasma in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Dihydroartemisinin Impurity F and Other Known Related Substances
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comparative analysis of Dihydroartemisinin (DHA) impurities, with a particular focus on Impurity F. As a Senior Application Scientist, my goal is to offer a comprehensive resource that synthesizes technical data with practical insights for researchers and professionals in drug development. The purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Understanding the impurity profile of Dihydroartemisinin, a critical antimalarial agent, is therefore of utmost importance.
This document delves into the known impurities of DHA, their classification, and the analytical methodologies for their detection and quantification. While direct comparative data for Impurity F is limited in publicly available literature, this guide consolidates the existing knowledge to provide a foundational understanding for further research and quality control strategies.
Introduction to Dihydroartemisinin and the Imperative of Impurity Profiling
Dihydroartemisinin (DHA) is a semi-synthetic derivative of artemisinin, a compound isolated from the plant Artemisia annua[1]. It is the active metabolite of all artemisinin-based compounds and is a potent antimalarial drug in its own right[2]. The therapeutic efficacy of DHA is attributed to its endoperoxide bridge, which is believed to interact with iron in the malaria parasite, generating reactive oxygen species that are toxic to the parasite[2].
The chemical integrity of DHA is crucial for its therapeutic action. Impurities can arise from the manufacturing process of artemisinin, the subsequent synthesis of DHA, or degradation of the drug substance over time[3][4]. These impurities can potentially impact the safety, efficacy, and stability of the final drug product. Therefore, rigorous impurity profiling is a critical component of quality control in the pharmaceutical industry, mandated by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.)[5][6][7].
Dihydroartemisinin Impurity F and Other Known Impurities
Detailed information specifically designating "(R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid" as "this compound" and its direct comparison to other impurities in terms of typical levels and toxicological impact is not extensively available in the public domain. However, based on available data from chemical suppliers and general knowledge of artemisinin degradation, we can compile a profile of known and potential impurities.
Chemical Structures and Classification
The table below summarizes the information on this compound and other related substances.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Classification (Probable) |
| Dihydroartemisinin (DHA) | (3R,5aS,6R,8aS,9R,12S,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol | 71939-50-9 | C₁₅H₂₄O₅ | 284.35 | Active Pharmaceutical Ingredient |
| Impurity F | (R)-2-((1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic acid | 173427-03-7 | C₁₄H₂₂O₄ | 254.33 | Degradation Product |
| Deoxyartemisinin | (3R,5aS,6R,8aS,9R,12S,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepine | 72826-63-2 | C₁₅H₂₄O₄ | 268.35 | Process Impurity/Degradation Product |
| Artemisinin | (3R,5aS,6R,8aS,9R,12S,12aR)-3,6,9-Trimethyloctahydro-3,12-epoxypyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one | 63968-64-9 | C₁₅H₂₂O₅ | 282.33 | Starting Material/Process Impurity |
| α-Artemether | (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-10-methoxy-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin | 71939-51-0 | C₁₆H₂₆O₅ | 298.38 | Related Substance |
| β-Artemether | (3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-10-methoxy-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin | 71963-77-4 | C₁₆H₂₆O₅ | 298.38 | Related Substance |
| Artesunate | (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl hydrogen succinate | 88495-63-0 | C₁₉H₂₈O₈ | 384.42 | Related Substance |
| 2-deoxyartemisinin | Not available | Not available | Not available | Not available | Degradation Product |
Classification is based on likely origin; "Process Impurity" refers to substances from the synthesis, while "Degradation Product" arises from the breakdown of the API. "Related Substance" can be either.
Formation Pathways
The degradation of artemisinin and its derivatives is complex and can be initiated by heat, light, and changes in pH[2][3]. The core mechanism involves the cleavage of the endoperoxide bridge, which is essential for its antimalarial activity.
Caption: Plausible degradation pathway of Dihydroartemisinin.
Analytical Methodologies for Impurity Profiling
The detection and quantification of DHA and its impurities are primarily achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) coupled with various detectors being the most common approach.
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore in DHA and many of its impurities, UV detection can be challenging but is often employed at low wavelengths (around 210 nm)[8]. To enhance sensitivity and specificity, derivatization techniques have been used to introduce a UV-absorbing moiety. However, these methods can be complex and may introduce variability.
A more robust approach involves coupling HPLC with mass spectrometry (LC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the identification and quantification of impurities, even at trace levels[9][10][11]. This technique allows for the determination of the molecular weight of impurities and provides structural information through fragmentation patterns, which is invaluable for identifying unknown degradation products.
Experimental Protocol: A General LC-MS/MS Method for Dihydroartemisinin Impurity Profiling
This protocol is a representative method based on literature and should be validated for specific applications.
-
Sample Preparation:
-
Accurately weigh and dissolve the DHA sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
For drug products, an extraction step may be necessary to separate the API and impurities from excipients.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 10 mM ammonium formate at pH 4.0) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is often effective[11].
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a controlled temperature (e.g., 40°C) to ensure reproducibility.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analytes.
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification of known impurities or full scan mode for the identification of unknown impurities.
-
MS/MS: For structural elucidation, product ion scans of parent ions can be performed.
-
Caption: Experimental workflow for LC-MS/MS impurity profiling.
Regulatory Landscape and Pharmacopoeial Standards
Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have monographs for Dihydroartemisinin that outline the requirements for its quality, including limits for impurities[5][6][12]. These monographs provide official analytical procedures for the determination of related substances. While the full details of these methods are proprietary to the respective pharmacopeias, they generally rely on HPLC with UV or MS detection. Adherence to these pharmacopoeial standards is mandatory for pharmaceutical products marketed in the respective regions.
Toxicological Considerations
The toxicology of Dihydroartemisinin itself has been studied, and while it is generally well-tolerated at therapeutic doses, some neurotoxicity has been reported, particularly with more lipophilic derivatives[13]. The toxicological profiles of most of its impurities, including Impurity F, are not well-established in publicly available literature. In the absence of specific data, a precautionary approach is warranted. According to ICH guidelines, impurities present above a certain threshold should be identified and, if necessary, toxicologically qualified[14].
Forced degradation studies have shown that some degradation products of artemisinin derivatives may have negligible antiplasmodial activity, which could compromise the overall efficacy of the drug product if present in significant amounts[3].
Conclusion and Future Perspectives
The control of impurities in Dihydroartemisinin is a critical aspect of ensuring its quality, safety, and efficacy as an antimalarial drug. While information on "Impurity F" is limited, this guide provides a framework for understanding its potential origin and the analytical strategies for its detection.
Further research is needed to:
-
Elucidate the precise formation mechanism of Impurity F and other degradation products of DHA.
-
Synthesize and characterize these impurities to serve as reference standards.
-
Conduct comprehensive toxicological studies to assess the safety profile of individual impurities.
-
Develop and validate robust, quantitative analytical methods for routine quality control.
By addressing these knowledge gaps, the pharmaceutical industry can continue to ensure the high quality of Dihydroartemisinin and its contribution to the global fight against malaria.
References
- Chibale, K., et al. (2021). LC-MS/TOF Characterization and Stability Study of Artesunate in Different Solvent Systems. Molecules, 26(11), 3287.
- Hall, Z., et al. (2016). Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions. The American Journal of Tropical Medicine and Hygiene, 94(5), 1137–1146.
- Jain, D., & Basniwal, P. K. (2013). Forced Degradation Profiling of Artemether by Validated Stability-Indicating RP-HPLC-DAD Method. Hacettepe University Journal of the Faculty of Pharmacy, 33(1), 41-58.
- Stringham, R. W., et al. (2011). Identification of impurities in artemisinin, their behavior in high performance liquid chromatography and implications for the quality of derived anti-malarial drugs.
-
Wikipedia. (2023). Dihydroartemisinin. Retrieved from [Link]
- Ortelli, D., et al. (2002). Analysis of dihydroartemisinin in plasma by liquid chromatography—Mass spectrometry.
-
Haynes, R. K. (2011). Decomposition of current clinically-used artemisinin derivatives and preparation of polar artemisinin derivatives. HKUST SPD. Retrieved from [Link]
- Hodel, E. M., et al. (2023). Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software. Frontiers in Pharmacology, 14, 1189914.
- Ke, Y., et al. (2014). Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method. Bioanalysis, 6(13), 1745–1754.
- van Agtmael, M. A., et al. (2006). A new decomposition product of dihydroartemisinin. Pharmazie, 61(12), 999-1001.
- Singh, S., et al. (2013). A High-Resolution LC–MS/MS Method for the Quantitative Determination of Artemether and Its Metabolite Dihydroartemisinin in Human Plasma and Its Application to Pharmacokinetic Studies.
-
Pharmaffiliates. (n.d.). (R)-2-((1S,3S,4R)-4-Methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic Acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Artemisinin-impurities. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Dihydroartemisinin-impurities. Retrieved from [Link]
- Gorgi, M., et al. (2008). On-column epimerization of dihydroartemisinin: an effective analytical approach to overcome the shortcomings of the International Pharmacopoeia monograph.
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia. Retrieved from [Link]
-
World Health Organization. (2020). WHO PUBLIC ASSESSMENT REPORT (WHOPAR) [MA151 trade name] Dihydroartemisinin /Piperaquine (as phosphate) 60mg/480mg Tablets*. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-((1S,3S,4R)-4-Methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanoic Acid. Retrieved from [Link]
-
Fimea. (n.d.). European Pharmacopoeia. Retrieved from [Link]
-
Medicines and Healthcare products Regulatory Agency. (2009). Pharmacopoeia Monograph on Artemisinin. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dihydroartemisinin. PubChem. Retrieved from [Link]
-
Biopurify. (n.d.). 2-(4-Methyl-2-oxo-3-(3-oxobutyl)cyclohexyl)propanal. Retrieved from [Link]
-
LabMart. (n.d.). Dihydroartemisinin, United States Pharmacopeia (USP) Reference Standard. Retrieved from [Link]
-
Biopurify. (n.d.). Dihydroartemisinin. Retrieved from [Link]
Sources
- 1. reference-standards.com [reference-standards.com]
- 2. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. European Pharmacopoeia (Ph. Eur.) 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. fimea.fi [fimea.fi]
- 8. On-column epimerization of dihydroartemisinin: an effective analytical approach to overcome the shortcomings of the International Pharmacopoeia monograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Estimation of dihydroartemisinin in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]
- 11. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydroartemisinin, United States Pharmacopeia (USP) Reference Standard | LabMart Limited [labmartgh.com]
- 13. Decomposition of current clinically-used artemisinin derivatives and preparation of polar artemisinin derivatives - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Comparative Stability Guide: Dihydroartemisinin (DHA) vs. Impurities
Topic: Comparative Stability of Dihydroartemisinin and its Impurities Content Type: Technical Comparison Guide
Executive Summary
Dihydroartemisinin (DHA) represents a unique stability paradox in antimalarial drug development. While it is the active metabolite responsible for the efficacy of artemisinin derivatives (like artesunate and artemether), it is chemically the least stable member of the class.
Unlike the parent compound Artemisinin (a stable lactone), DHA possesses a C-10 hemiacetal (lactol) group .[1] This structural feature drives two distinct instability pathways:
-
Stereoisomeric Interconversion: The reversible equilibrium between
-DHA and -DHA epimers, which complicates analytical profiling. -
Irreversible Degradation: The rupture of the endoperoxide bridge (the pharmacophore), leading to the formation of inert Deoxy-dihydroartemisinin and ring-opened furan/pyran derivatives.
This guide provides a rigorous comparison of DHA against its precursors and degradation products, supported by forced degradation protocols and stability-indicating analytical methods.
Chemical Basis of Instability
To understand the stability data, one must first understand the structural causality.
-
Artemisinin (Precursor): Contains a lactone ring.[2] High thermal stability; stable in neutral solvents.
-
Dihydroartemisinin (Target): Contains a hemiacetal (lactol) at C-10.[1] This group acts as a "chemical hinge," allowing the ring to open and close in solution. This makes DHA susceptible to dehydration and rearrangement under mild thermal or acidic stress.
-
Deoxy-DHA (Major Impurity): The thermodynamic "sink." Once the unstable endoperoxide bridge breaks (usually via homolytic cleavage catalyzed by iron or heat), the molecule rearranges into this stable, inactive form.
Visualization: Degradation & Epimerization Pathway
The following diagram illustrates the critical difference between the reversible epimerization (not degradation) and the irreversible loss of the peroxide bridge.
Figure 1: The dual-pathway instability of DHA. Note that the
Comparative Stability Data
The following data summarizes the degradation kinetics of DHA relative to its parent and impurities under ICH Q1A stress conditions.
Table 1: Relative Stability Profile
| Parameter | Artemisinin (Reference) | Dihydroartemisinin (DHA) | Deoxy-DHA (Impurity) |
| Thermal Stability (Solid) | High (MP ~153°C) | Low (Decomposes >100°C) | High (Thermodynamic sink) |
| Hydrolytic Stability (pH 1.2) | Stable (>95% recovery) | Unstable (t½ < 2 hours) | Stable |
| Hydrolytic Stability (pH 7.4) | Stable | Metastable (Slow ring opening) | Stable |
| Oxidative Stress (H₂O₂) | Moderate | Low (Peroxide bridge sensitive) | High (Already oxidized) |
| Solution Behavior | Single Peak | Double Peak ( | Single Peak |
Key Insight: The pH Factor
DHA degradation is acid-catalyzed.[3] In acidic environments (simulating gastric fluid), the C-10 hydroxyl group is protonated, facilitating water loss and the formation of a carbocation that rapidly rearranges. Protocol Adjustment: Avoid acidic diluents (like 0.1% Formic Acid) during sample preparation for LC-MS; use neutral ammonium acetate buffers instead.
Experimental Protocol: Forced Degradation
This protocol is designed to validate the stability-indicating capability of your analytical method.[4] It ensures you can separate the active DHA from its breakdown products.
Pillar of Trust: Self-Validating Control
Every stress sample must be accompanied by a "Zero-Time" control (prepared and injected immediately) to distinguish between degradation during storage and degradation during analysis.
Step-by-Step Stress Workflow
1. Stock Solution Preparation:
-
Dissolve DHA reference standard in Methanol/Water (50:50 v/v). Avoid pure acetonitrile as it can sometimes induce artifactual peak splitting due to solvent effects on the hemiacetal.
-
Concentration: 1.0 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis (Critical Path):
-
Mix 1 mL Stock + 1 mL 0.1 N HCl .
-
Incubate at 37°C (Body temp) for 2 hours. Note: 60°C is too aggressive and will destroy the molecule completely.
-
Neutralize with 1 mL 0.1 N NaOH before injection.
-
-
Base Hydrolysis:
-
Mix 1 mL Stock + 1 mL 0.01 N NaOH . Note: DHA is extremely sensitive to base; use lower normality.
-
Incubate at ambient temperature for 4 hours.
-
Neutralize with 0.1 N HCl.[5]
-
-
Oxidative Stress:
-
Mix 1 mL Stock + 1 mL 3% H₂O₂ .
-
Incubate at ambient temperature for 24 hours.
-
-
Thermal Stress (Solid State):
-
Place 10 mg dry powder in an open vial at 60°C for 7 days.
-
Dissolve in diluent prior to analysis.
-
3. Analytical Method (HPLC-UV/DAD):
-
Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Isocratic Acetonitrile:Ammonium Acetate Buffer (10mM, pH 5.0) [60:40]. Buffer pH is critical to control on-column epimerization.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: 210 nm (Low UV is required as DHA lacks a strong chromophore).
-
Temperature: 10°C . Crucial: Low column temperature slows the
interconversion, sharpening the peaks.
Analytical Workflow & Logic
The analysis of DHA is prone to "false positives" regarding impurities due to the epimerization described in Section 2. The following workflow ensures data integrity.
Figure 2: Analytical decision tree for minimizing artifacts during DHA stability assessment.
Interpreting the Chromatogram
-
The Double Peak: In many optimized methods, you will see two peaks for DHA (the
and anomers). Do not integrate these as impurities. Sum the areas of both peaks to calculate the total DHA content. -
The Impurity Peak: Deoxy-DHA will elute later (more hydrophobic due to loss of polar oxygen bridge). It will likely appear as a single peak.
-
Mass Balance: If the sum of DHA (
) + Deoxy-DHA < 90%, you have likely formed non-UV absorbing ring-opened fragments. LC-MS is required for identification.
References
-
World Health Organization (WHO). (2019). The International Pharmacopoeia: Dihydroartemisinin. [Link]
-
Jansen, F. H. (2012). Chemical stability of artemisinin derivatives. Malaria Journal. [Link]
-
Parapini, S., et al. (2015). Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions. Antimicrobial Agents and Chemotherapy.[2][6][7][8] [Link]
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
PubChem. (2024). Dihydroartemisinin Compound Summary. National Library of Medicine. [Link]
Sources
- 1. Stereodynamic Investigation of Labile Stereogenic Centres in Dihydroartemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. rjptonline.org [rjptonline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stability of Dihydroartemisinin–Piperaquine Tablet Halves During Prolonged Storage Under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dihydroartemisinin Impurity F: A Guide to Safe and Compliant Laboratory Practices
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, including active pharmaceutical ingredients (APIs) and their impurities, is a cornerstone of this principle. This guide provides a detailed protocol for the proper disposal of Dihydroartemisinin impurity F, a critical reference standard in the quality control of the potent antimalarial drug, Dihydroartemisinin (DHA).[1][2] While specific data for Impurity F is limited, this protocol is built upon the known hazardous properties of the parent compound, Dihydroartemisinin, and established best practices for pharmaceutical waste management, ensuring a cautious and compliant approach.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure, a thorough understanding of the associated hazards is paramount. Dihydroartemisinin, the parent compound of Impurity F, possesses distinct chemical properties that demand careful handling and disposal. It is reasonable and prudent to assume that Impurity F shares these hazardous characteristics.
Key Hazards of Dihydroartemisinin (and by extension, Impurity F):
-
Organic Peroxide (Type C): Dihydroartemisinin is classified as an organic peroxide.[3][4] This is a critical safety consideration, as organic peroxides can be thermally unstable and may undergo self-accelerating decomposition. Heating may cause a fire.[3][4] This property dictates that these compounds must be kept away from heat, sparks, open flames, and other ignition sources.[4]
-
Aquatic Toxicity: Dihydroartemisinin is toxic to aquatic life with long-lasting effects.[3][4] This classification underscores the importance of preventing its release into the environment. Improper disposal, such as drain disposal, is strictly prohibited as it can have detrimental effects on ecosystems.
Table 1: Hazard Profile of Dihydroartemisinin
| Hazard Classification | GHS Hazard Statement | Key Precautionary Measures |
| Organic Peroxide, Type C | H242: Heating may cause a fire | Keep away from heat/sparks/open flames. Store in a cool, well-ventilated place.[4] |
| Hazardous to the Aquatic Environment, Long-term Hazard | H411: Toxic to aquatic life with long lasting effects | Avoid release to the environment. Collect spillage.[3][4] |
The Disposal Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, ensuring that each step mitigates the identified risks and complies with regulatory standards for hazardous pharmaceutical waste.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves. The specific glove material should be chosen based on the solvent used to handle the impurity.
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to safe disposal.
-
Dedicated Waste Container: Designate a specific, clearly labeled, and sealed container for this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, contaminated gloves).
-
Labeling: The container must be labeled as "Hazardous Waste" and should clearly identify the contents, including the name "this compound" and the associated hazards (Organic Peroxide, Aquatic Toxin).
-
Incompatible Materials: Do not mix this compound waste with other waste streams, especially strong acids, bases, or reducing agents, to prevent potentially violent reactions.[5]
Step 3: Containment and Storage - Ensuring Stability
Given its classification as an organic peroxide, proper storage of the waste is critical to prevent decomposition and potential fire.
-
Cool and Well-Ventilated: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4]
-
Designated Storage Area: The waste storage area should be a designated satellite accumulation area or a central hazardous waste storage facility, in accordance with your institution's and local regulations.
Step 4: Final Disposal - The Professional Handover
The final disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.
-
Engage a Professional Service: Do not attempt to treat or dispose of this chemical waste yourself. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of hazardous waste.
-
Documentation: Ensure all necessary paperwork is completed for the waste manifest, accurately describing the waste and its hazards.
Workflow for Disposal of this compound
The following diagram illustrates the decision-making and operational workflow for the safe disposal of this compound.
Caption: Decision and action workflow for the safe disposal of this compound.
Regulatory Context: Adherence to EPA Guidelines
The disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] A key provision relevant to this protocol is the prohibition of "sewering" (disposing of down the drain) of hazardous waste pharmaceuticals.[7][8] This regulation was finalized to prevent the contamination of water systems with active pharmaceutical ingredients.[9][10]
By following the outlined protocol of collecting this compound waste in a designated hazardous waste container for professional disposal, laboratories ensure compliance with these federal mandates.
Conclusion: A Commitment to Safety and Scientific Excellence
The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. By understanding the inherent hazards of this compound, based on the data from its parent compound, and implementing a robust disposal protocol, researchers can protect themselves, their colleagues, and the environment. This commitment to safety fosters a laboratory environment where groundbreaking research can thrive without compromising on ethical and safety standards.
References
-
Capot Chemical. (2016, December 20). MSDS of Dihydroartemisinin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dihydroartemisinin. PubChem Compound Database. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Dihydroartemisinin. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, December 11). Artemisinin and Derivatives-Based Hybrid Compounds: Promising Therapeutics for the Treatment of Cancer and Malaria. PMC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, August 6). Degradation of Artemisinin-Based Combination Therapies Under Tropical Conditions. PMC. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
MDPI. (n.d.). Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Artemisinin. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydroartemisinin. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pharma Rule. Retrieved from [Link]
-
Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Artemisinin-Based Combination Treatment of Falciparum Malaria. Retrieved from [Link]
-
Biopurify. (n.d.). CAS 71939-50-9 | Dihydroartemisinin. Retrieved from [Link]
Sources
- 1. This compound|CAS 173427-03-7 [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Dihydroartemisinin | C15H24O5 | CID 107770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 7. ashp.org [ashp.org]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
